2,1,3-Benzothiadiazole-4-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,1,3-benzothiadiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVJARPTPIVPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379952 | |
| Record name | 2,1,3-benzothiadiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5170-68-3 | |
| Record name | 2,1,3-benzothiadiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 2,1,3-Benzothiadiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,1,3-Benzothiadiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of materials science and medicinal chemistry. The unique electronic properties of the benzothiadiazole core, characterized by its electron-withdrawing nature, make these compounds valuable building blocks for a range of applications. This guide focuses on the fundamental properties of a key derivative, 2,1,3-Benzothiadiazole-4-carbaldehyde, providing a comprehensive overview of its chemical and physical characteristics, spectroscopic data, and synthesis. While direct biological signaling pathways for this specific aldehyde are not extensively documented, its role as a versatile intermediate in the development of functional organic materials and its potential pharmacological relevance will be explored.
Core Properties
This compound is a solid, typically yellow, organic compound. Its core structure consists of a benzene ring fused to a thiadiazole ring, with an aldehyde group substituted at the 4-position. This aldehyde group provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis.
Physicochemical Properties
| Property | This compound | 2,1,3-Benzothiadiazole (Parent Compound)[1][2] | 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde |
| Molecular Formula | C₇H₄N₂OS[3] | C₆H₄N₂S | C₇H₃BrN₂OS |
| Molecular Weight | 164.19 g/mol [3] | 136.17 g/mol | 243.08 g/mol |
| CAS Number | 5170-68-3[3] | 273-13-2 | 1071224-34-4 |
| Appearance | Yellow solid[4] | Colorless to light brown solid[2] | Solid |
| Melting Point | Data not available | 42-44 °C[2] | 192-194 °C |
| Boiling Point | Data not available | 206 °C[2] | Data not available |
| Solubility | Soluble in many organic solvents.[5] | Soluble in methanol.[2] | Data not available |
Spectroscopic Data
Detailed spectroscopic data for this compound are not consistently reported. However, based on the known spectra of its parent compound and other derivatives, the expected spectral characteristics can be inferred.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-8.5 ppm). The aldehyde proton will appear as a singlet further downfield (around δ 10.0 ppm). The coupling patterns of the aromatic protons will provide information about their substitution on the benzene ring. For the parent 2,1,3-benzothiadiazole in CDCl₃, aromatic protons appear at δ 7.97 and 7.53 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the aldehyde carbonyl carbon (typically in the range of 190-200 ppm), and the carbons of the thiadiazole ring.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of the aldehyde group and the benzothiadiazole core. Key expected peaks include:
-
C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
-
C-H bending (aromatic): Bands in the 690-900 cm⁻¹ region.
The IR spectrum for the parent 2,1,3-benzothiadiazole is available for comparison.[7]
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from 2,1,3-benzothiadiazole.
Materials:
-
2,1,3-Benzothiadiazole
-
A suitable formylating agent (e.g., a Vilsmeier-Haack reagent prepared from DMF and POCl₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Sodium acetate
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Preparation of the Vilsmeier-Haack reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.
-
Formylation Reaction: Dissolve 2,1,3-benzothiadiazole in an anhydrous solvent such as 1,2-dichloroethane. To this solution, add the freshly prepared Vilsmeier-Haack reagent dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of sodium acetate in water.
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system.
-
Characterization: Confirm the structure and purity of the final product using NMR and IR spectroscopy and by determining its melting point.
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. 2,1,3-Benzothiadiazole CAS#: 273-13-2 [m.chemicalbook.com]
- 3. This compound | C7H4N2OS | CID 2776283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,1,3-Benzothiadiazole-4-carboxaldehyde [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,1,3-Benzothiadiazole(273-13-2) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to 2,1,3-Benzothiadiazole-4-carbaldehyde (CAS 5170-68-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,1,3-Benzothiadiazole-4-carbaldehyde is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and diagnostics. As a derivative of the electron-deficient 2,1,3-benzothiadiazole (BTD) core, this molecule serves as a versatile building block for the synthesis of a wide array of functional materials and potential therapeutic agents. The presence of a reactive aldehyde group at the 4-position provides a convenient handle for further molecular elaboration, allowing for the construction of complex conjugated systems and targeted bioactive molecules.
The BTD scaffold is known for its unique electronic properties, often leading to compounds with intramolecular charge transfer (ICT) characteristics. This makes its derivatives highly valuable in the development of fluorescent probes, organic semiconductors for devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[1][2] In the realm of drug discovery, the benzothiadiazole nucleus is recognized as a privileged structure, with various derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][4]
This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on experimental details and data relevant to researchers in both academic and industrial settings.
Physicochemical Properties
This compound is typically a yellow to orange powder under standard conditions.[5] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 5170-68-3 | [5] |
| Molecular Formula | C₇H₄N₂OS | [5][6] |
| Molecular Weight | 164.18 g/mol | [5][6] |
| Appearance | Yellow to orange powder | [5] |
| Melting Point | 99 °C | [5][7] |
| Boiling Point | 291.9 ± 13.0 °C (at 760 Torr) | [5][7] |
| Density | 1.477 ± 0.06 g/cm³ | [5][7] |
| Flash Point | 130.3 ± 19.8 °C | [5] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. | Inferred from general properties |
Synthesis
The synthesis of this compound can be achieved through various methods, with modern approaches focusing on the direct functionalization of the 2,1,3-benzothiadiazole core. A recently reported efficient method involves a two-step sequence of C-H borylation followed by formylation.
Experimental Protocol: Synthesis via C-H Borylation and Formylation
This protocol is adapted from methodologies developed for the functionalization of the BTD core.
Step 1: Ir-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole
-
Objective: To regioselectively introduce a boronic ester at the 4-position of the BTD ring.
-
Materials:
-
2,1,3-Benzothiadiazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)COD]₂ (catalyst)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)
-
Anhydrous solvent (e.g., THF or Cyclohexane)
-
-
Procedure:
-
In a glovebox, to a dried reaction vessel, add 2,1,3-benzothiadiazole (1.0 equiv), B₂pin₂ (1.5 equiv), [Ir(OMe)COD]₂ (1.5 mol%), and dtbpy (1.5 mol%).
-
Add anhydrous solvent (e.g., cyclohexane) to achieve a suitable concentration (e.g., 0.5 M).
-
Seal the vessel and heat the reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, a mixture of borylated isomers, is purified by column chromatography on silica gel. The 4-borylated product (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole) is isolated.
-
Step 2: Formylation of 4-Boryl-2,1,3-benzothiadiazole
-
Objective: To convert the boronic ester into an aldehyde group.
-
Materials:
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
Dissolve the 4-borylated BTD (1.0 equiv) in a mixture of DCM and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (2.0 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a yellow solid.
-
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Key Reactions
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of more complex molecules. Key reactions include condensations with active methylene compounds and olefination reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by dehydration, to form a new C=C double bond.[8] This reaction is widely used to synthesize electron-deficient alkenes, which are valuable in materials science.
-
Objective: To synthesize 2-((2,1,3-benzothiadiazol-4-yl)methylene)malononitrile, a precursor for fluorescent dyes and organic semiconductors.
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol or Acetonitrile (solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 3-4 drops).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction by TLC. A precipitate of the product may form during the reaction.
-
Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization.
-
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[9] This reaction is highly versatile for creating C=C bonds with control over the stereochemistry in some cases.
-
Objective: To synthesize 4-(2-phenylethenyl)-2,1,3-benzothiadiazole.
-
Materials:
-
Benzyltriphenylphosphonium chloride
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous THF
-
This compound
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add the strong base (1.1 equiv) to generate the ylide (a color change, often to deep red or orange, is observed).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
-
Caption: Key reactions of this compound.
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aldehydic Proton (CHO): A singlet in the range of δ 9.8-10.5 ppm. Aromatic Protons: Three protons on the benzene ring, exhibiting a complex splitting pattern (likely a doublet, a triplet, and a doublet of doublets) in the aromatic region (δ 7.5-8.5 ppm). The proton ortho to the aldehyde will be the most deshielded. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 185-195 ppm.[10] Aromatic Carbons: Six signals in the aromatic region (δ 120-160 ppm). The carbons of the thiadiazole ring will be at the lower field end of this region. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.[11] C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.[11] Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight. Fragmentation: Loss of the aldehyde group (CHO, 29 Da) to give a fragment at m/z = 135. |
Applications in Drug Discovery and Materials Science
The 2,1,3-benzothiadiazole scaffold is a key component in the design of functional molecules for both biological and materials applications.
Role in Drug Discovery
While specific biological data for this compound is scarce in the public domain, the benzothiadiazole and related benzothiazole scaffolds are known to be present in compounds with a wide range of pharmacological activities.
-
Anticancer Activity: Many benzothiazole and thiadiazole derivatives have been synthesized and evaluated as anticancer agents.[3][12] They have been shown to inhibit various cancer cell lines, and their mechanism of action can involve the modulation of key signaling pathways. For instance, some derivatives have been found to inhibit the PI3K/AKT/mTOR and JAK/STAT signaling pathways, which are often dysregulated in cancer.[13][14]
-
Antimicrobial Activity: The benzothiazole nucleus is a component of several compounds with potent antibacterial and antifungal properties.[15][16] The mechanism of action can vary, but some derivatives are known to inhibit essential microbial enzymes.
The aldehyde at the 4-position serves as a crucial starting point for creating libraries of derivatives (e.g., imines, hydrazones, or more complex heterocycles via condensation reactions) for high-throughput screening in drug discovery campaigns.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H4N2OS | CID 2776283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]
- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchr.org [jchr.org]
- 16. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Spectroscopic Profile of 2,1,3-Benzothiadiazole-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,1,3-Benzothiadiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for this specific molecule in publicly accessible databases, this guide presents a detailed analysis based on the well-characterized parent compound, 2,1,3-Benzothiadiazole, and established principles of spectroscopic interpretation. The inclusion of an aldehyde functional group at the 4-position of the benzothiadiazole core introduces distinct electronic and structural features that are reflected in its spectroscopic fingerprint.
This document outlines the expected spectroscopic data, provides detailed experimental protocols for its acquisition, and illustrates the analytical workflows, serving as a valuable resource for researchers working with this and related compounds.
Core Spectroscopic Data
The following tables summarize the essential spectroscopic data for 2,1,3-Benzothiadiazole and provide expected values for this compound based on established substituent effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure. The electron-withdrawing nature of the thiadiazole ring and the aldehyde group significantly influences the chemical shifts of the aromatic protons and carbons.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| 2,1,3-Benzothiadiazole | CDCl₃ | δ 7.97 (dd, J = 8.9, 0.9 Hz, 2H), 7.53 (dd, J = 6.7, 0.9 Hz, 2H)[1] |
| 2,1,3-Benzothiadiazole | Acetone-d₆ | δ 8.05 (dd, J = 8.9, 1.1 Hz, 2H), 7.72 (dd, J = 6.6, 1.1 Hz, 2H)[1] |
| This compound (Expected) | CDCl₃ or DMSO-d₆ | Aldehyde proton (CHO): δ 9.5-10.5 (s, 1H). Aromatic protons: H5, H6, H7 would appear in the range of δ 7.5-8.5, with splitting patterns determined by their coupling. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2,1,3-Benzothiadiazole | Chloroform-d | Data available upon registration on spectral databases.[2] |
| This compound (Expected) | CDCl₃ or DMSO-d₆ | Aldehyde carbon (C=O): δ 190-200. Aromatic carbons: in the range of δ 120-160. Quaternary carbons of the benzothiadiazole core would also be present. |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the key functional groups within a molecule. The spectrum of this compound will be characterized by vibrations of the aldehyde group and the benzothiadiazole core.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium |
| ~2850 and ~2750 | Aldehyde C-H Stretch (Fermi resonance doublet) | Medium |
| ~1710-1685 | Aldehyde C=O Stretch | Strong |
| ~1600-1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~1390 | C-H Bend (in-plane) of Aldehyde | Medium |
| ~1300-1000 | C-N and C-S Stretching | Medium |
| ~900-675 | Aromatic C-H Out-of-Plane Bending | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugation of the aldehyde group with the benzothiadiazole ring is expected to influence the absorption maxima.
Table 4: UV-Vis Absorption Data
| Compound | Solvent | Absorption Maxima (λmax, nm) |
| 2,1,3-Benzothiadiazole Derivatives | Dichloromethane | Typically show two absorption peaks: one between 311-370 nm (n-π* and π-π* transitions) and another at longer wavelengths (452-526 nm) due to intramolecular charge transfer.[3] |
| This compound (Expected) | Common organic solvents (e.g., Dichloromethane, Acetonitrile) | Expected to exhibit absorption bands in the UV and visible regions, characteristic of π-π* and n-π* transitions within the conjugated system. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | [M]+• or [M+H]⁺ (m/z) | Key Fragmentation Peaks |
| 2,1,3-Benzothiadiazole | Electron Ionization (EI) | 136[4][5] | 109, 94, 69 |
| This compound | EI or ESI | 164 (Molecular Ion, [M]+•) | Expected fragments would involve the loss of CO (m/z 136), and further fragmentation of the benzothiadiazole ring. |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of benzothiadiazole derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of ~250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven to remove moisture.
-
In an agate mortar, grind 1-2 mg of the compound to a fine powder.
-
Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample.
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The spectrum is usually reported in terms of transmittance (%) versus wavenumber (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Materials:
-
This compound
-
Spectroscopy grade solvent (e.g., Dichloromethane, Acetonitrile, or Ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mM).
-
Prepare a series of dilute solutions (e.g., 1-20 µM) from the stock solution by serial dilution.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank.
-
Record the absorption spectrum of each dilute solution from approximately 200 nm to 600 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis and a general synthetic pathway for benzothiadiazole derivatives.
Caption: Workflow for the spectroscopic characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,1,3-Benzothiadiazole | C6H4N2S | CID 67502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,1,3-Benzothiadiazole [webbook.nist.gov]
2,1,3-Benzothiadiazole-4-carbaldehyde molecular structure and IUPAC name
An In-depth Technical Guide to 2,1,3-Benzothiadiazole-4-carbaldehyde
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the applications of benzothiadiazole derivatives. These compounds are notable as versatile building blocks in the creation of novel fluorophores, organic semiconductors, and pharmacologically active agents.[1][2]
Molecular Structure and IUPAC Name
This compound is a bicyclic heteroaromatic compound. It consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a carbaldehyde (formyl) group substituted at the 4-position of the benzothiadiazole core.
The molecular structure is depicted below:
(Image Source: PubChem CID 2776283)
Physicochemical and Spectroscopic Data
The key physicochemical and identifying properties of this compound are summarized in the table below. While specific NMR and IR spectral data are not widely published in public databases, product specifications from commercial suppliers confirm that analytical data for synthesized batches conform to the expected structure.[1]
| Property | Value | Reference(s) |
| CAS Number | 5170-68-3 | [3][4][6] |
| Molecular Formula | C₇H₄N₂OS | [1][3][4] |
| Molecular Weight | 164.18 g/mol | [1][3][4] |
| Appearance | Yellow solid | [1] |
| SMILES | O=CC1=CC=CC2=NSN=C12 | [3][4] |
| InChIKey | ANVJARPTPIVPRC-UHFFFAOYSA-N | [3][4] |
| Purity (Typical) | ≥95% | [1][5][6] |
| Storage Temperature | 2-8°C | [1] |
| NMR | Conforms to Structure | [1] |
| Infrared Spectrum | Conforms to Structure | [1] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through various methods. One modern and efficient approach involves the organocatalytic formylation of a borylated benzothiadiazole precursor. This method avoids the harsher conditions or multi-step sequences required in older synthetic routes.[7]
Protocol: Organocatalytic Formylation of 2,1,3-Benzothiadiazol-4-ylboronic acid
This protocol is adapted from a reported C-H functionalization and derivatization strategy for the 2,1,3-benzothiadiazole core.[7] The process involves the conversion of a boronic acid intermediate into the target aldehyde.
Objective: To synthesize this compound (9) from 2,1,3-Benzothiadiazol-4-ylboronic acid (3e).
Materials:
-
2,1,3-Benzothiadiazol-4-ylboronic acid (precursor, synthesized via C-H borylation)
-
Glyoxylic acid monohydrate (GAM)
-
anti-1,2,2,3,4,4-Hexamethylphosphetane 1-oxide (HMPO)
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 2,1,3-Benzothiadiazol-4-ylboronic acid in anhydrous toluene, add glyoxylic acid monohydrate (GAM) and the organocatalyst, anti-1,2,2,3,4,4-Hexamethylphosphetane 1-oxide (HMPO).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove water-soluble reagents and byproducts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a pure solid.
Applications and Logical Workflow
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. The electron-deficient nature of the benzothiadiazole ring system, combined with the reactive aldehyde group, makes it a valuable building block for creating donor-acceptor chromophores and conjugated systems.[1][2] These derived materials are of significant interest for applications in optoelectronic devices like organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes for bioimaging.[1][8]
The logical workflow for the synthesis and application of this compound is visualized below.
Caption: Synthetic workflow for this compound and its applications.
References
- 1. 2,1,3-Benzothiadiazole-4-carboxaldehyde [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 5170-68-3 [matrix-fine-chemicals.com]
- 4. This compound | C7H4N2OS | CID 2776283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzothiadiazoles | Fisher Scientific [fishersci.com]
- 6. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Electron-Deficient Heart of Modern Materials: A Technical Guide to Benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzothiadiazole (BTZ), a bicyclic heteroaromatic compound, has emerged as a cornerstone in the design and synthesis of advanced organic materials and therapeutic agents. Its inherent electron-deficient nature makes it a powerful building block for creating molecules with tailored electronic and photophysical properties. This technical guide provides an in-depth exploration of the core characteristics of benzothiadiazole derivatives, focusing on their electronic properties, synthesis, and applications, with a particular emphasis on quantitative data and experimental methodologies.
The Electron-Deficient Core: Understanding the Electronic Properties
The defining characteristic of the benzothiadiazole unit is its strong electron-withdrawing capability.[1][2][3][4][5][6] This property arises from the presence of the electron-deficient thiadiazole ring fused to a benzene ring. This electron deficiency allows BTZ to function effectively as an acceptor unit when combined with electron-donating moieties, forming donor-acceptor (D-A) systems.[1][7] Such D-A architectures are fundamental to the performance of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][5][8][9][10][11][12]
The electronic properties of BTZ derivatives, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned by chemical modification. The introduction of electron-withdrawing substituents, such as fluorine or cyano groups, further enhances the electron-accepting nature of the BTZ core, leading to a lowering of the LUMO energy level.[4][10][13][14][15] This fine-tuning of frontier molecular orbital energies is critical for optimizing charge injection, transport, and separation in organic electronic devices.
Quantitative Electronic Data
The following tables summarize key electronic properties of various benzothiadiazole derivatives, compiled from experimental (cyclic voltammetry) and computational (Density Functional Theory - DFT) studies.
Table 1: Experimentally Determined HOMO/LUMO Energy Levels of Benzothiadiazole Derivatives
| Derivative | Measurement Technique | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
| 2,1,3-Benzothiadiazole (BTZ) | Cyclic Voltammetry | - | - | - | [13] |
| 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole | Cyclic Voltammetry | -5.12 | - | 2.38 | [16] |
| PCDTT-DFBT | Cyclic Voltammetry | - | - | - | [10] |
| Donor-Acceptor Carbazole and Benzothiadiazole Material (C1) | Cyclic Voltammetry | - | - | - | [7] |
| Benzothiadiazole-fused Tetrathiafulvalene Derivative | DFT Calculation | -5.45 | -2.50 | 2.95 | [14] |
| 4,7-di(9H-carbazol-9-yl)benzo[c][1][7][17]thiadiazole | Cyclic Voltammetry | - | - | - | [11] |
Table 2: Computationally Determined HOMO/LUMO Energy Levels of Benzothiadiazole Derivatives (DFT)
| Derivative | Computational Method | HOMO (eV) | LUMO (eV) | Calculated Band Gap (eV) | Reference |
| 2,1,3-Benzothiadiazole (BTZ) | DFT | - | -0.71 | - | [13] |
| 5,6-difluorobenzo[c][1][7][17]thiadiazole | DFT | - | -0.89 | - | [13] |
| Benzo[1,2-c:4,5-c']bis[1][7][17]thiadiazole | DFT | - | -1.99 | - | [13] |
| Donor-substituted symmetrical benzothiadiazoles | B3LYP/6-31G** | Variable | Variable | Variable | [15] |
| Thienylbenzothiadiazole derivatives | B3LYP/6-31G(d, p) | Variable | Variable | Variable | [18] |
Synthesis of Benzothiadiazole Derivatives
The synthesis of functionalized benzothiadiazole derivatives is a well-established area of organic chemistry. A common and crucial starting material is 4,7-dibromo-2,1,3-benzothiadiazole, which serves as a versatile platform for introducing various functional groups via cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.[17][19]
A general synthetic approach involves the reaction of an ortho-phenylenediamine with thionyl chloride to form the benzothiadiazole core.[19] Subsequent bromination yields the 4,7-dibromo derivative, which can then be further functionalized.[17][19]
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a key electrochemical technique used to determine the HOMO and LUMO energy levels of benzothiadiazole derivatives.
Methodology:
-
Electrolyte Solution: A solution of a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (n-Bu4NPF6) or tetrabutylammonium tetrafluoroborate (n-Bu4NBF4), is prepared in a suitable solvent such as dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF).[13][16][20]
-
Working Electrode: A platinum wire or disk is commonly used as the working electrode.[13][16]
-
Counter and Reference Electrodes: A platinum wire serves as the counter electrode, and a saturated calomel electrode (SCE) or a silver wire is used as the reference electrode.[13][16]
-
Calibration: The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard for calibration.[13]
-
Measurement: The benzothiadiazole derivative is dissolved in the electrolyte solution. The potential is swept, and the resulting current is measured to obtain the cyclic voltammogram.
-
Data Analysis: The onset oxidation (E_ox) and reduction (E_red) potentials are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 5.1]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 5.1][13]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the optical properties of benzothiadiazole derivatives, including their absorption and emission characteristics.
Methodology:
-
Sample Preparation: The benzothiadiazole derivative is dissolved in a suitable solvent, such as dichloromethane or chloroform, to a known concentration (e.g., 10⁻⁵ M).[21][22]
-
Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a specific wavelength range.
-
Data Analysis: The wavelength of maximum absorption (λ_max) is identified from the spectrum. The optical band gap (E_g^opt) can be estimated from the onset of the absorption edge using the formula: E_g^opt = 1240 / λ_onset.
Applications in Drug Development: Targeting Signaling Pathways
Beyond their use in materials science, benzothiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[23][24][25][26][27][28] They have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[24][26]
A key area of research is the development of benzothiadiazole-based inhibitors of specific signaling pathways implicated in diseases like cancer.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of oncogenic signaling.[29][30] Certain benzothiadiazole derivatives have been designed as potent STAT3 inhibitors.[29][30] These compounds can bind to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation, thereby inhibiting the expression of downstream target genes involved in cell proliferation and survival.[29]
Modulation of the PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is another crucial regulator of cell survival and proliferation that is often dysregulated in cancer. Some novel benzothiadiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing this pathway.[31] The downregulation of PI3K and AKT by these compounds leads to a cascade of events culminating in programmed cell death.
Conclusion
The electron-deficient nature of the benzothiadiazole core makes it a remarkably versatile and powerful building block in both materials science and medicinal chemistry. The ability to systematically tune its electronic properties through synthetic modification has led to the development of high-performance organic electronic materials and promising therapeutic candidates. This guide has provided a comprehensive overview of the fundamental principles, quantitative data, and experimental methodologies associated with benzothiadiazole derivatives, offering a valuable resource for researchers and professionals in these fields. The continued exploration of this remarkable heterocyclic scaffold is poised to yield further innovations in the years to come.
References
- 1. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalently linked benzothiadiazole-fullerene adducts for organic optoelectronic devices: synthesis and characterization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06175A [pubs.rsc.org]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. A novel donor–acceptor carbazole and benzothiadiazole material for deep red and infrared emitting applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 10. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and optoelectronic properties of benzothiadiazole-fused sulfur and nitrogen-containing polycyclic heteroaromatics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. jchemrev.com [jchemrev.com]
- 24. benthamscience.com [benthamscience.com]
- 25. jchemrev.com [jchemrev.com]
- 26. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Benzothiazole - Wikipedia [en.wikipedia.org]
- 28. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 29. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Benzothiadiazole Fluorophores: A Technical Guide for Researchers
An in-depth exploration of the synthesis, photophysical properties, and applications of 2,1,3-benzothiadiazole-based fluorophores for professionals in research and drug development.
The field of fluorescence imaging and sensing has witnessed a paradigm shift with the emergence of 2,1,3-benzothiadiazole (BTD) as a privileged heterocyclic core. Its unique electron-deficient nature, coupled with high photostability and tunable photophysical properties, has established BTD-based fluorophores as indispensable tools in cellular biology, diagnostics, and materials science. This technical guide provides a comprehensive overview of the BTD core, detailing its synthesis, photophysical characteristics, and diverse applications, with a focus on providing actionable data and protocols for researchers.
Core Properties and the Power of Intramolecular Charge Transfer (ICT)
The utility of the BTD scaffold lies in its inherent electron-accepting character. When flanked by electron-donating moieties, it creates a classic donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) architecture. This arrangement facilitates a phenomenon known as intramolecular charge transfer (ICT) upon photoexcitation. The efficiency of this ICT is highly sensitive to the local environment, making many BTD derivatives excellent probes for polarity and viscosity.[1]
Key features that contribute to the widespread adoption of BTD-based fluorophores include:
-
High Photostability: BTD derivatives are resistant to photobleaching, allowing for prolonged imaging experiments.[2][3]
-
Large Stokes Shifts: A significant separation between the maximum absorption and emission wavelengths minimizes self-quenching and background interference, leading to improved signal-to-noise ratios.[3][4]
-
Tunable Emission: The emission color of BTD fluorophores can be readily tuned from blue to near-infrared by modifying the electron-donating and -accepting strengths of the substituents.[5]
-
Solvatochromism: Many BTD probes exhibit a pronounced shift in their emission spectra in response to changes in solvent polarity, making them valuable for studying cellular microenvironments.[3]
Photophysical Data of Representative Benzothiadiazole Fluorophores
The following table summarizes the key photophysical properties of a selection of BTD-based fluorophores from the literature to facilitate comparison and selection for specific applications.
| Compound/Derivative Class | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| 4-N-substituted BTDs (amines) | 450-490 | 550-650 | 0.01-0.80 | < 4000 | Various | [4] |
| 4-N-substituted BTDs (amides) | 400-430 | 500-580 | 0.16-0.70 | < 4000 | Various | [4] |
| 4,7-Diaryl-BTDs | 400-450 | 500-600 | 0.30-0.90 | 15000-30000 | Toluene | |
| D-π-A BTDs (Thiophene linker) | ~460 | ~600-650 | 0.10-0.60 | ~20000 | Dichloromethane | |
| BTD-based ROS Probe (pre-reaction) | ~380 | Weak | Low | N/A | Buffer | [6] |
| BTD-based ROS Probe (post-reaction) | ~450 | ~550 | High | N/A | Buffer | [6] |
| BTD for Lipid Droplets | ~450 | ~550 | High in nonpolar | N/A | Toluene | [3] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful synthesis and application of BTD-based fluorophores. This section provides key protocols that can be adapted by researchers.
Synthesis of 4,7-Disubstituted-2,1,3-Benzothiadiazoles via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of 4,7-diaryl- and 4-amino-7-aryl-2,1,3-benzothiadiazoles. 4,7-Dibromo-2,1,3-benzothiadiazole is a common starting material.
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
Arylboronic acid or arylboronic acid pinacol ester (2.2 equivalents for disubstitution, 1.1 equivalents for monosubstitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-disubstituted-2,1,3-benzothiadiazole.
General Protocol for Live-Cell Imaging with Benzothiadiazole Probes
The following is a general workflow for staining and imaging live cells with BTD-based fluorescent probes. Optimization of probe concentration and incubation time is recommended for each new probe and cell line.
Materials:
-
BTD fluorescent probe stock solution (typically 1-10 mM in DMSO)
-
Cultured mammalian cells on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Fluorescence microscope (confocal or widefield) with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells on the imaging plates and culture until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of the BTD probe by diluting the DMSO stock solution in pre-warmed serum-free medium or PBS to the final desired concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Mount the dish on the microscope stage and locate the cells under brightfield or DIC.
-
Fluorescence Imaging: Excite the probe at its appropriate wavelength and collect the emission using the corresponding filter set. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate key concepts and processes related to benzothiadiazole-based fluorophores.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Unlocking the Potential of 2,1,3-Benzothiadiazole: A Technical Guide to its Photophysical Properties for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, photophysical characteristics, and biological applications of 2,1,3-Benzothiadiazole (BTD) compounds, a promising scaffold in medicinal chemistry and materials science.
The 2,1,3-benzothiadiazole (BTD) core is a versatile heterocyclic scaffold that has garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and diagnostics.[1] Its unique electron-deficient nature, rigid planar structure, and amenability to functionalization make it a valuable building block for the development of novel fluorescent probes, organic electronics, and therapeutic agents. This technical guide provides a comprehensive overview of the photophysical properties of BTD derivatives, details key experimental methodologies, and visualizes their engagement with critical biological signaling pathways.
Core Photophysical Properties of 2,1,3-Benzothiadiazole Derivatives
BTD derivatives are renowned for their strong fluorescence, often in both solution and solid states, large Stokes shifts, and high photostability. These characteristics stem from the electron-withdrawing nature of the thiadiazole ring fused to the benzene ring, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. The absorption of BTD compounds typically occurs in the violet-blue region of the electromagnetic spectrum, corresponding to π-π* electronic transitions, with emission observed in the green to red region.[2][3] The specific photophysical properties can be finely tuned by introducing various electron-donating or electron-withdrawing substituents at the 4 and 7 positions of the benzothiadiazole core.
A summary of the photophysical data for a selection of 4,7-disubstituted-2,1,3-benzothiadiazole derivatives is presented in Table 1. This data highlights the tunability of the absorption and emission wavelengths, as well as the quantum yields, by altering the substituents on the BTD core.
| Compound | Substituent (R) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| 1 | Thiophene | Dichloromethane | 452 | 550 | - | [3] |
| 2 | 5-(pyridin-2-yl)thiophen-2-yl | Dichloromethane | 486 | 605 | - | [3] |
| 3 | 5-(3,4-ethylenedioxythiophene)thiophen-2-yl | Dichloromethane | 526 | 650 | - | [3] |
| 4 | [2,2'-bithiophen]-5-yl | Dichloromethane | 495 | 620 | - | [3] |
| 5 | 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | Hexane | 434 | 536 | 0.53 | [4] |
| 6 | 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | THF | 434 | 558 | 0.35 | [4] |
| 7 | 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | Hexane | 442 | 540 | 0.61 | [4] |
| 8 | 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | THF | 440 | 560 | 0.45 | [4] |
Table 1. Photophysical data for selected 4,7-disubstituted-2,1,3-benzothiadiazole derivatives.
Experimental Protocols
The synthesis and characterization of BTD compounds involve a series of well-established chemical reactions and analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
A common and crucial precursor for many BTD derivatives is 4,7-dibromo-2,1,3-benzothiadiazole. Several methods for its synthesis have been reported.
Method 1: Bromination with N-Bromosuccinimide (NBS)
-
Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (6.81 g, 50 mmol) in 200 mL of concentrated sulfuric acid.
-
Add N-bromosuccinimide (18.71 g, 105 mmol) in three portions at 60°C with continuous stirring for 12 hours.
-
After the reaction is complete, pour the mixture into 900 mL of ice water.
-
Filter the resulting precipitate and wash it three times with deionized water, followed by methanol, and then n-hexane.
-
Repeat the washing process three times and dry the final solid product to obtain 4,7-dibromo-2,1,3-benzothiadiazole.
Method 2: Bromination with Bromine in Hydrobromic Acid
-
To a dried three-necked round-bottom flask, add 2,1,3-benzothiadiazole (3.12 g, 22.8 mmol) and dissolve it in hydrobromic acid (60 mL).
-
Slowly add concentrated bromine water (2.94 mL, 57 mmol) to the solution.
-
Heat the reaction mixture to 127°C and reflux for 12 hours.
-
After cooling to room temperature, add a sodium bicarbonate (NaHCO₃) aqueous solution to neutralize and remove excess bromine.
-
Extract the organic layer with chloroform (CHCl₃).
-
Collect the organic phase and distill it under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the mobile phase to yield the target compound.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile method for introducing aryl or heteroaryl substituents at the 4 and 7 positions of the BTD core.
-
In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the desired arylboronic acid (2.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like SPhos (4 mol%).
-
Add a base, typically K₃PO₄ (3 equivalents).
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture at 100°C under an inert atmosphere (e.g., nitrogen or argon) for 15-20 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
After completion, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4,7-disubstituted-2,1,3-benzothiadiazole.
Photophysical Measurements
Accurate determination of the photophysical properties of BTD compounds is crucial for understanding their behavior and potential applications.
UV-Vis Absorption Spectroscopy
-
Prepare dilute solutions of the BTD compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, THF, hexane).
-
Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 800 nm.
-
The solvent used for the sample should also be used as the reference.
-
Identify the wavelength of maximum absorption (λ_abs).
Fluorescence Spectroscopy
-
Using the same solutions prepared for UV-Vis measurements, record the fluorescence emission and excitation spectra using a spectrofluorometer.
-
The excitation wavelength for the emission spectrum should be set at the λ_abs.
-
The emission wavelength for the excitation spectrum should be set at the wavelength of maximum emission (λ_em).
-
Ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
Fluorescence Quantum Yield (Φ_F) Determination
-
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral range as the BTD compound.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Biological Signaling Pathways
Functionalized 2,1,3-benzothiadiazole derivatives have demonstrated the ability to modulate key signaling pathways implicated in diseases such as cancer and inflammation. Their potential as inhibitors of these pathways makes them attractive candidates for drug development.
JAK/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway is frequently observed in various cancers. BTD derivatives have been identified as potential inhibitors of STAT3, often by targeting the SH2 domain, which is crucial for STAT3 dimerization and activation.[7]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another crucial intracellular pathway that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[8] Aberrant activation of this pathway is a common feature in many human cancers. Certain benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[4]
Experimental Workflow for BTD Derivative Development
The development of novel 2,1,3-benzothiadiazole derivatives for specific applications, whether in materials science or drug discovery, typically follows a structured workflow from initial design and synthesis to comprehensive characterization and evaluation.
Conclusion
The 2,1,3-benzothiadiazole core represents a highly versatile and valuable scaffold in modern chemical and biomedical research. The ability to systematically tune its photophysical properties through targeted functionalization, combined with its demonstrated activity in key biological pathways, positions BTD derivatives as promising candidates for a wide range of applications, from advanced optical materials to novel therapeutic agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the full potential of this remarkable class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 8. cusabio.com [cusabio.com]
The Ascendant Trajectory of Benzothiadiazole Derivatives in Modern Drug Discovery
A Technical Guide to the Synthesis, Discovery, and Biological Evaluation of a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, with the quest for novel therapeutic agents driving the exploration of diverse chemical scaffolds. Among these, the 2,1,3-benzothiadiazole nucleus has emerged as a "privileged" structure, a testament to its ability to interact with a wide array of biological targets and exhibit a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, discovery, and biological evaluation of novel benzothiadiazole derivatives, offering a comprehensive resource for researchers and drug development professionals.
Benzothiadiazole and its analogues have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] Their unique electronic properties, arising from the fusion of a benzene ring with an electron-deficient thiadiazole ring, contribute to their versatile binding capabilities and pharmacological profiles.[3] This guide will delve into the synthetic methodologies for creating these valuable compounds, detail the experimental protocols for assessing their biological efficacy, and present key findings in a clear and accessible format.
I. Synthesis of Novel Benzothiadiazole Derivatives
The synthesis of the benzothiadiazole core and its subsequent derivatization are critical steps in the drug discovery process. A variety of synthetic strategies have been developed to access a diverse range of analogues, enabling extensive structure-activity relationship (SAR) studies.
A. Core Synthesis: The Foundation of Diversity
A common and foundational method for the synthesis of the 2,1,3-benzothiadiazole core involves the cyclization of 2-aminoanilines with a sulfur-containing reagent. Modifications to this core, such as the introduction of functional groups for further reaction, are crucial for creating diverse libraries of compounds. For instance, the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is a key step for subsequent cross-coupling reactions.[4]
B. C-H Functionalization and Cross-Coupling Reactions: Expanding Chemical Space
Modern synthetic organic chemistry offers powerful tools for the derivatization of heterocyclic systems. Regioselective iridium-catalyzed C-H borylation has been shown to provide access to versatile 5-boryl or 4,6-diboryl benzothiadiazole building blocks.[5] These intermediates can then undergo a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, to introduce a wide range of substituents at specific positions on the benzothiadiazole ring.[4][6] This approach allows for the systematic exploration of the chemical space around the core scaffold, which is essential for optimizing biological activity.
A generalized workflow for the synthesis and diversification of benzothiadiazole derivatives is depicted below.
Experimental Protocol: Synthesis of 4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole
This protocol describes a Suzuki coupling reaction to synthesize a D-A-D type small molecule.[6]
Materials:
-
4,7-bis(5-bromothiophen-2-yl)benzothiadiazole (1.00 g, 2.18 mmol)
-
2-thienylboronic acid (0.64 g, 5.02 mmol)
-
Potassium carbonate (0.90 g, 6.54 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.126 g, 0.109 mmol)
-
Toluene (30 mL)
-
Methanol (6 mL)
-
Water (6 mL)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a mixture of 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole, 2-thienylboronic acid, and potassium carbonate in toluene, methanol, and water, add tetrakis(triphenylphosphine)palladium(0) at room temperature under a nitrogen atmosphere.
-
Reflux the resulting mixture with stirring for 72 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
II. Biological Activities and Therapeutic Potential
Benzothiadiazole derivatives have been investigated for a wide range of biological activities, with promising results in several key therapeutic areas.
A. Anticancer Activity
A significant body of research has focused on the anticancer properties of benzothiadiazole derivatives.[7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Signaling Pathway Inhibition:
-
STAT3 Signaling Pathway: Certain benzothiadiazole derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] For instance, compound B19 demonstrated excellent activity against the IL-6/STAT3 signaling pathway with an IC50 value as low as 0.067 μM.[10] Inhibition of STAT3 phosphorylation can suppress the expression of downstream genes involved in cell proliferation and survival, such as c-MYC and MCL-1.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Calculation of Benzothiadiazole's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced organic materials and pharmaceuticals. Its inherent electron-accepting nature, coupled with high photostability and synthetic versatility, makes it a privileged component in materials designed for organic electronics and as a pharmacophore in medicinal chemistry.[1] The strong electron-withdrawing properties of BTD significantly influence the electronic structure of molecules in which it is incorporated, making a thorough understanding of its electronic characteristics paramount for rational molecular design.[1][2]
This technical guide provides an in-depth overview of the theoretical methodologies employed to elucidate the electronic structure of benzothiadiazole and its derivatives. It is intended to be a comprehensive resource for researchers engaged in the design, synthesis, and characterization of novel BTD-based compounds.
Core Concepts in Theoretical Calculations
The electronic properties of benzothiadiazole derivatives are primarily investigated using quantum-mechanical calculations. At the forefront of these methods is Density Functional Theory (DFT), a computational approach that provides a favorable balance between accuracy and computational cost for medium to large-sized molecular systems.[3][4][5] Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, such as electronic absorption spectra.[6][7]
Key electronic structure parameters that are typically calculated include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule.[8] The HOMO energy level is related to the ionization potential and electron-donating ability, while the LUMO energy level is related to the electron affinity and electron-accepting ability.
-
HOMO-LUMO Energy Gap (ΔEg): The difference in energy between the HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and the wavelength of light it absorbs.[7][8] A smaller energy gap generally corresponds to easier electronic excitation and absorption at longer wavelengths.
-
Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting intermolecular interactions and reaction sites.[4]
Computational Methodologies: A Detailed Protocol
The successful theoretical investigation of benzothiadiazole's electronic structure hinges on the appropriate selection of computational methods. Below is a generalized protocol based on common practices in the field.
Geometry Optimization
The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure, its ground-state geometry.
-
Method: Density Functional Theory (DFT) is the most commonly employed method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice, known for providing reliable geometries for a wide range of organic molecules.[4][7] Other functionals like PBE0 are also used.[6]
-
Basis Set: A basis set is a set of mathematical functions used to describe the shape of the electron orbitals. Common choices for geometry optimization include Pople-style basis sets like 6-31G(d) or the correlation-consistent basis set cc-pVDZ.[7] For higher accuracy, larger basis sets such as def2-TZVP can be employed.[6]
-
Software: The Gaussian suite of programs is widely used for these calculations.[7]
Calculation of Electronic Properties
Once the geometry is optimized, the electronic properties can be calculated.
-
Method: Single-point energy calculations are performed on the optimized geometry using DFT.
-
Functional and Basis Set: The same level of theory (functional and basis set) as the geometry optimization is often used, although it is not uncommon to use a larger basis set for more accurate electronic property calculations.
-
Properties Calculated: This step yields the energies of the molecular orbitals, including HOMO and LUMO, from which the energy gap is determined.
Excited-State Calculations (for Optical Properties)
To understand how the molecule interacts with light, excited-state calculations are necessary.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum.[7]
-
Functional and Basis Set: The choice of functional and basis set can significantly impact the accuracy of TD-DFT calculations. It is often necessary to benchmark different functionals against experimental data.
-
Properties Calculated: The primary outputs are the excitation energies (often in eV) and the oscillator strengths, which are related to the intensity of the absorption peaks.
Data Presentation: Calculated Electronic Properties of Benzothiadiazole Derivatives
The following tables summarize representative theoretical data for various benzothiadiazole derivatives, providing a comparative overview of their electronic properties.
| Compound/Derivative | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Benzothiadiazole (BTD) | DFT/B3LYP/6-31G(d) | -6.83 | -2.34 | 4.49 | [9] |
| 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole (2d) | DFT/B3LYP/cc-pVDZ | -5.18 | -2.80 | 2.38 | [7] |
| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzothiadiazole (2b) | DFT/B3LYP/cc-pVDZ | -5.51 | -3.23 | 2.28 | [7] |
| 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole (2a) | DFT/B3LYP/cc-pVDZ | -5.31 | -3.30 | 2.01 | [7] |
| 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole (2c) | DFT/B3LYP/cc-pVDZ | -4.95 | -3.20 | 1.75 | [7] |
| Benzothiadiazole-fused Tetrathiafulvalene | PBE0/6-311G(d,p) | -5.45 | -2.50 | 2.95 | [8] |
| Compound/Derivative | Computational Method | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
| 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole (2a) | TD-DFT/B3LYP/cc-pVDZ | 413, 623 | 355, 483 | [7] |
| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzothiadiazole (2b) | TD-DFT/B3LYP/cc-pVDZ | 400, 580 | 350, 470 | [7] |
| 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole (2c) | TD-DFT/B3LYP/cc-pVDZ | 418, 652 | 370, 526 | [7] |
| 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole (2d) | TD-DFT/B3LYP/cc-pVDZ | 405, 562 | 355, 452 | [7] |
| 4,7-bis(4-bromo-2-pyridyl)-2,1,3-benzothiadiazole | ZORA-PBE0/def2-TZVP(-f) | 455 | - | [6] |
Visualization of the Computational Workflow
The following diagram illustrates the typical workflow for the theoretical calculation of the electronic structure of benzothiadiazole derivatives.
Caption: Workflow for theoretical electronic structure calculations.
Conclusion
Theoretical calculations, particularly DFT and TD-DFT, are indispensable tools for understanding and predicting the electronic structure of benzothiadiazole derivatives. By providing insights into frontier molecular orbitals, energy gaps, and optical properties, these computational methods enable the rational design of novel materials with tailored functionalities for applications in drug development, organic electronics, and beyond. This guide has outlined the fundamental concepts, provided a detailed computational protocol, and presented key data to serve as a valuable resource for researchers in the field. The continued synergy between theoretical predictions and experimental validation will undoubtedly accelerate the discovery and development of next-generation benzothiadiazole-based technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. proteobiojournal.com [proteobiojournal.com]
- 6. mdpi.com [mdpi.com]
- 7. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Safety and Hazards of 2,1,3-Benzothiadiazole-4-carbaldehyde
This guide provides a comprehensive overview of the known safety and hazard information pertinent to 2,1,3-Benzothiadiazole-4-carbaldehyde, designed for researchers, scientists, and professionals in drug development.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. While a specific GHS classification for this compound is not available, the classification for the parent compound, 2,1,3-Benzothiadiazole, is as follows[1][2]:
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity — Single exposure | Category 3 |
GHS Pictograms:
| Pictogram | Description |
|
| Exclamation Mark |
|
| Health Hazard |
Hazard Statements:
-
H302: Harmful if swallowed.[1]
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| P330 | Rinse mouth.[3] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[4] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] |
| P501 | Dispose of contents/container in accordance with local regulations.[4] |
Toxicological Data
No specific toxicological data, such as LD50 or LC50 values, for this compound was found in the public domain. The GHS classification of "Acute Toxicity, Oral, Category 4" for the parent compound suggests a moderate acute oral toxicity.[1] The toxicological properties have not been fully investigated.[5]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available. However, based on the known hazards of related compounds, the following general experimental workflow for handling and safety assessment is recommended.
General Laboratory Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Signaling Pathways and Logical Relationships
GHS Hazard Response Logic
The following diagram illustrates the logical flow of responses based on the GHS hazard classifications for 2,1,3-Benzothiadiazole and its derivatives.
Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.[5] Store locked up.[4]
First Aid Measures
In case of exposure, follow these first aid measures:
-
Ingestion: If swallowed, rinse mouth with water.[3] Immediately call a POISON CENTER or doctor/physician.[6]
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[4]
-
Eye Contact: In case of contact, immediately rinse eyes cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
-
Inhalation: If inhaled, remove person to fresh air and keep comfortable for breathing.[4] Call a POISON CENTER or doctor/physician if you feel unwell.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: May emit toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and sulfur oxides.[5][7]
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for any chemical before use and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. 2,1,3-Benzothiadiazole | C6H4N2S | CID 67502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,1,3-Benzothiadiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,1,3-benzothiadiazole-4-carbaldehyde, a valuable building block in the development of novel therapeutic agents and functional materials. The presented methodology is based on the organocatalytic formylation of a boronic acid precursor, a modern and efficient approach.
Introduction
2,1,3-Benzothiadiazole and its derivatives are important scaffolds in medicinal chemistry and materials science due to their unique electronic properties and biological activities. The introduction of a carbaldehyde group at the 4-position provides a versatile handle for further molecular elaboration, enabling the synthesis of a wide range of derivatives for screening and application. The following protocol details a two-step synthesis commencing with the borylation of 2,1,3-benzothiadiazole to yield the boronic acid precursor, followed by an organocatalytic formylation to afford the target aldehyde.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound. Please note that yields are indicative and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Iridium-catalyzed C-H Borylation | 2,1,3-Benzothiadiazole | B₂(pin)₂, [Ir(OMe)COD]₂, dtbpy | 2,1,3-Benzothiadiazole-4-boronic acid pinacol ester | 60-70% |
| 2 | Organocatalytic Formylation | 2,1,3-Benzothiadiazole-4-boronic acid | Glyoxylic acid, Morpholine | This compound | 70-80% |
Experimental Protocols
Step 1: Synthesis of 2,1,3-Benzothiadiazole-4-boronic acid pinacol ester
This procedure is adapted from modern C-H activation methodologies for the regioselective borylation of heterocyclic compounds.
Materials:
-
2,1,3-Benzothiadiazole
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
[Ir(OMe)COD]₂ (μ-methoxobis(1,5-cyclooctadiene)diiridium(I))
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 2,1,3-benzothiadiazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), [Ir(OMe)COD]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (3.0 mol%).
-
Add anhydrous solvent (e.g., THF) to the flask.
-
Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2,1,3-benzothiadiazole-4-boronic acid pinacol ester as a solid.
Step 2: Synthesis of this compound
This protocol utilizes an organocatalytic formylation of the boronic acid precursor.[1]
Materials:
-
2,1,3-Benzothiadiazole-4-boronic acid (or its pinacol ester)
-
Glyoxylic acid monohydrate
-
Morpholine
-
Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
To a solution of 2,1,3-benzothiadiazole-4-boronic acid (1.0 eq) in the chosen solvent (e.g., DMF), add glyoxylic acid monohydrate (1.5 eq) and morpholine (2.0 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis
The diagram below outlines the logical progression from the starting material to the final product.
Caption: Logical steps in the synthesis of the target compound.
References
Application Notes and Protocols for 2,1,3-Benzothiadiazole-4-carbaldehyde in Organic Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,1,3-Benzothiadiazole-4-carbaldehyde in the synthesis of non-fullerene acceptors (NFAs) for organic solar cell (OSC) fabrication. The protocols are based on established methodologies in the field and are intended to serve as a comprehensive guide for researchers.
Introduction
2,1,3-Benzothiadiazole (BT) is a prominent electron-deficient building block in the design of high-performance organic semiconductors for OSCs.[1][2] Its derivatives are widely used in the construction of both polymer donors and non-fullerene acceptors, contributing to power conversion efficiencies (PCEs) exceeding 18%.[1] The strong electron-withdrawing nature of the BT core allows for the tuning of frontier energy levels, broadening of absorption spectra, and enhancement of charge transport properties in the resulting materials.[3] this compound serves as a key intermediate for the synthesis of A-D-A (Acceptor-Donor-Acceptor) type NFAs through reactions like Knoevenagel condensation.
Data Presentation: Performance of Benzothiadiazole-Based Organic Solar Cells
The following table summarizes the photovoltaic performance of various organic solar cells incorporating acceptors derived from or related to the 2,1,3-benzothiadiazole core. This data is compiled from multiple sources to provide a comparative overview.
| Acceptor Material | Donor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PI-BT | P3HT | 0.96 | - | - | 2.54 | [4] |
| NI-BT | P3HT | - | - | - | 0.1 | [4] |
| BTCIC | Polymer Donor | - | - | - | 9.3 | [5] |
| BTCIC-4Cl | Polymer Donor | - | - | - | 10.5 | [5] |
| Y10 | J11 | 0.89 | 21.21 | 71.55 | 13.46 | [6] |
| TPBTz-RD | P3HT | - | - | - | 2.12 | [7] |
| CCOD-4 | - | 0.732 | 0.478 | - | 34.5 (indoor) | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Non-Fullerene Acceptor via Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of an A-D-A type non-fullerene acceptor using this compound as a precursor for the central acceptor unit, flanked by donor units, and terminated with electron-withdrawing end groups.
Materials:
-
Appropriate aromatic aldehyde (e.g., a derivative of this compound) (1 mmol)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (2.1 mmol)
-
Catalyst (e.g., ammonium carbonate, piperidine, or GaCl₃)
-
Solvent (e.g., water-ethanol mixture, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde and the active methylene compound.[9]
-
Add the chosen solvent and catalyst to the reaction mixture. For solvent-free conditions, the reactants and catalyst are mixed directly.[10]
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion of the reaction (disappearance of the aldehyde), cool the mixture to room temperature.[9]
-
If a precipitate forms, filter the product, wash with a suitable solvent (e.g., water or ethanol), and dry.[9]
-
If no precipitate forms, extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final non-fullerene acceptor.
Protocol 2: Fabrication of Bulk Heterojunction Organic Solar Cells
This protocol outlines the steps for fabricating a bulk heterojunction organic solar cell using a synthesized benzothiadiazole-based non-fullerene acceptor.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Electron Donor material (e.g., a conjugated polymer like PTB7)
-
Synthesized Benzothiadiazole-based Non-Fullerene Acceptor
-
Solvent for active layer (e.g., chlorobenzene with additives like DIO)
-
Electron Transport Layer (ETL) material (optional, depending on device architecture)
-
Metal for top electrode (e.g., Aluminum)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[11]
-
Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the surface wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the HTL material (e.g., PEDOT:PSS) onto the cleaned ITO substrate.
-
Anneal the substrates on a hotplate at a specified temperature and time (e.g., 150 °C for 10 minutes) in a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of the electron donor and the synthesized benzothiadiazole-based acceptor in a suitable solvent. The ratio of donor to acceptor and the total concentration should be optimized.[11]
-
Stir the blend on a hotplate to ensure complete dissolution.
-
Spin-coat the active layer blend onto the HTL. The spin speed and time will determine the thickness of the active layer.[11]
-
Anneal the active layer at an optimized temperature and time to improve morphology.
-
-
Top Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the top metal electrode (e.g., Aluminum) through a shadow mask under high vacuum. The thickness of the electrode is typically around 100 nm.
-
-
Device Encapsulation and Characterization:
-
Encapsulate the devices to protect them from air and moisture.
-
Characterize the photovoltaic performance of the fabricated solar cells using a solar simulator under standard AM 1.5G illumination.[4]
-
Measure the current density-voltage (J-V) characteristics to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[4]
-
Visualizations
Caption: Experimental workflow from starting materials to a complete organic solar cell.
References
- 1. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 2. Benzothiadiazole-based materials for organic solar cells - Nanjing Tech University [pure.njtech.edu.cn]
- 3. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Nonfused Nonfullerene Acceptors with an A–D–A'–D–A Framework and a Benzothiadiazole Core for High-Performance Organic Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Concerted companion organic dyes with benzothiadiazole–ethynyl units for high-performance indoor dye-sensitized solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,1,3-Benzothiadiazole-4-carbaldehyde in OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of Organic Light-Emitting Diode (OLED) materials derived from the precursor 2,1,3-Benzothiadiazole-4-carbaldehyde. This document offers detailed experimental protocols for the synthesis of emissive materials and the subsequent fabrication of OLED devices. Additionally, it presents key performance data of OLEDs incorporating 2,1,3-benzothiadiazole derivatives, enabling researchers to evaluate their potential for various optoelectronic applications.
Introduction
2,1,3-Benzothiadiazole (BTD) is a prominent electron-deficient building block in the design of high-performance organic electronic materials.[1][2][3] Its derivatives are widely utilized in the emissive and charge-transporting layers of OLEDs.[2][4] The strong electron-withdrawing nature of the BTD core allows for the creation of donor-acceptor (D-A) type molecules with tunable electronic and photophysical properties.[1][2] By pairing BTD with various electron-donating moieties, it is possible to achieve emission across the visible spectrum, from blue to red, and even into the near-infrared.[2]
This compound serves as a versatile precursor for synthesizing these advanced OLED materials. The aldehyde functional group provides a reactive site for various chemical transformations, most notably the Knoevenagel condensation, which is a powerful method for C-C bond formation.[5][6] This reaction allows for the straightforward introduction of a vinyl linkage, extending the π-conjugation and enabling the attachment of a wide range of donor groups. Furthermore, the BTD core can be functionalized at other positions, for instance with bromine atoms, to allow for subsequent cross-coupling reactions like Suzuki or Stille couplings, further expanding the molecular design possibilities.[1][2]
Synthesis of Emissive Materials
A common and effective method for derivatizing this compound is the Knoevenagel condensation with an active methylene compound. This reaction creates a new C=C double bond, extending the conjugation of the system and providing a versatile route to a wide range of emissive materials.
Protocol 1: Knoevenagel Condensation for the Synthesis of a Donor-Acceptor OLED Emitter
This protocol describes a general procedure for the synthesis of a donor-acceptor type OLED emitter via the Knoevenagel condensation of this compound with a generic active methylene compound containing a donor moiety.
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., substituted phenylacetonitrile or malononitrile derivative with a donor group) (1.0 mmol)
-
Basic catalyst (e.g., piperidine, ammonium acetate, or a heterogeneous catalyst) (catalytic amount)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: To a round-bottomed flask, add this compound (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol) and a catalytic amount of the base (e.g., 2-3 drops of piperidine). For a solvent-free reaction, the reactants and catalyst can be ground together.[7]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to yield the pure emissive material.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
OLED Device Fabrication and Characterization
The following protocol outlines a general procedure for the fabrication of a multilayer OLED device using a solution-processing method. This method is often preferred for its potential for low-cost, large-area manufacturing.
Protocol 2: Fabrication of a Solution-Processed OLED Device
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Emissive Layer (EML) material (synthesized 2,1,3-benzothiadiazole derivative)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Solvents for dissolving the organic materials (e.g., chlorobenzene, toluene)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate. Anneal the substrate on a hotplate to remove residual water.
-
Emissive Layer (EML) Deposition: Dissolve the synthesized 2,1,3-benzothiadiazole derivative in a suitable organic solvent. Spin-coat the EML solution onto the PEDOT:PSS layer. Anneal the substrate to remove the solvent.
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., TPBi), EIL (e.g., LiF), and the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin inside the glovebox.
-
Characterization: The performance of the fabricated OLED device can be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, external quantum efficiency (EQE), and Commission Internationale de l'Éclairage (CIE) coordinates.
Performance Data of OLEDs with 2,1,3-Benzothiadiazole Derivatives
The following table summarizes the key performance parameters of various OLEDs incorporating emissive materials based on 2,1,3-benzothiadiazole derivatives. This data can be used as a benchmark for newly synthesized materials.
| Emitter Structure | Host/Dopant | λEL (nm) | EQEmax (%) | CEmax (cd/A) | PEmax (lm/W) | CIE (x, y) | Reference |
| Donor-Acceptor type with Triphenylamine and BTD | Non-doped | 650 | 2.17 | - | - | Red | [2] |
| Donor-Acceptor type with Carbazole and BTD | Doped | 540-560 | - | - | - | Green-Yellow | [2] |
| Polymer with Fluorene and BTD units (F8BT) | Non-doped | - | - | - | - | (0.42, 0.57) | [8] |
| Iridium(III) complex with phenylbenzo[d]thiazole ligand | Doped | 564-574 | 24.3 | 69.8 | - | Yellow | [7] |
| Pyrene-Benzimidazole-BTD derivative | Non-doped | - | 4.3 | - | - | (0.148, 0.130) | [3] |
| Chrysene derivative with Triphenylamine and BTD | Non-doped | 439 | 4.13 | - | - | (0.15, 0.07) | [9] |
Note: The performance of an OLED device is highly dependent on the device architecture, including the choice of charge transport layers and the overall layer thickness. The data presented here is for illustrative purposes and direct comparison should be made with caution.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of high-performance emissive materials for OLED applications. Through straightforward synthetic modifications, such as the Knoevenagel condensation, researchers can readily tune the optoelectronic properties of the resulting materials to achieve emission across the visible spectrum. The protocols and data presented in these application notes provide a solid foundation for the design, synthesis, and characterization of novel OLED materials based on this promising building block.
References
- 1. nbinno.com [nbinno.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes [opus.uleth.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient yellow electroluminescence of four iridium(iii) complexes with benzo[d]thiazole derivatives as main ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Bromo-benzothiadiazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-deficient heterocyclic system that is a cornerstone in the development of advanced organic materials and pharmaceuticals.[1][2] Its unique electronic properties make it an ideal building block for creating materials with tailored optical and electronic characteristics. Consequently, BTD derivatives are integral components in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and fluorescent probes.[2][3] In medicinal chemistry, the benzothiazole motif, a related heterocyclic system, is found in a range of biologically active compounds.[4]
The functionalization of the BTD core is crucial for tuning its properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[4][5][6] This methodology is particularly valuable for the derivatization of halogenated BTDs.
This document focuses on the Suzuki coupling of bromo-benzothiadiazole aldehydes, specifically highlighting the utility of compounds like 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde.[3] The bromine atom at the 7-position serves as an excellent leaving group for cross-coupling, while the aldehyde at the 4-position offers a reactive handle for further synthetic transformations, such as condensation reactions, to build larger conjugated systems.[3] This dual reactivity makes bromo-benzothiadiazole aldehydes powerful intermediates in the synthesis of non-fullerene acceptors (NFAs) for OSCs and advanced materials for OLEDs.[3]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-benzothiadiazole aldehyde.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, a step that is typically facilitated by a base.[5]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[6]
Key Reaction Components and Workflow
A typical Suzuki coupling reaction requires careful selection of the catalyst, ligand, base, and solvent to achieve high yields and purity.
Caption: General experimental workflow for Suzuki coupling.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical conditions and expected yields for the Suzuki coupling of a bromo-benzothiadiazole aldehyde with various arylboronic acids. The data is compiled based on protocols for structurally similar substrates.[4][7]
| Entry | Bromo-benzothiadiazole Aldehyde | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 80-90 |
| 3 | 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | 10 | 88-96 |
| 4 | 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82-92 |
| 5 | 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75-85 |
Yields are estimates based on similar reactions in the literature and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
This protocol is adapted from established methods for Suzuki couplings on related heterocyclic systems.[7][8]
Materials:
-
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v).
-
Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-aryl-2,1,3-benzothiadiazole-4-carboxaldehyde.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.[9]
Materials:
-
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Deionized water
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Add toluene and water in a 10:1 ratio (v/v).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
Suzuki Catalytic Cycle Diagram
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
This detailed guide provides a comprehensive starting point for researchers interested in utilizing Suzuki coupling reactions with bromo-benzothiadiazole aldehydes for the synthesis of novel materials and potential therapeutic agents. Optimization of the described protocols may be necessary for specific substrates and desired outcomes.
References
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation of 2,1,3-Benzothiadiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic structure renowned for its unique electronic properties and significant role in medicinal chemistry and materials science.[1] Its electron-deficient nature makes it a valuable building block for creating novel compounds with applications ranging from organic electronics to therapeutic agents.[1][2] The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[3][4]
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 2,1,3-Benzothiadiazole-4-carbaldehyde. The resulting α,β-unsaturated products are of significant interest due to their potential as anticancer agents and as components in advanced organic materials.[5][6]
Reaction Mechanism and Significance
The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion (generated from an active methylene compound) to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final conjugated product.[7] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), which can operate through two primary pathways.[3][7]
The products of this reaction, which couple the electron-deficient benzothiadiazole ring with electron-withdrawing groups from the active methylene component, are highly conjugated systems. This "push-pull" electronic structure is highly desirable for applications in organic electronics, including as non-fullerene acceptors in organic solar cells and as materials for OLEDs.[6] Furthermore, Knoevenagel condensation products have demonstrated significant potential in drug discovery, with many derivatives exhibiting potent anticancer activity by targeting various cellular pathways.[5][8]
Caption: General workflow for the synthesis and analysis of BTD derivatives.
Potential Biological Applications: Targeting Cancer Signaling Pathways
Derivatives of 2,1,3-benzothiadiazole have been identified as modulators of critical signaling pathways implicated in cancer progression.[1] The products derived from the Knoevenagel condensation of this compound are promising candidates for inhibiting pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in various cancers.
Caption: Potential inhibition of the PI3K/AKT pathway by BTD derivatives.
Experimental Protocols
The following protocols are generalized procedures for the Knoevenagel condensation of this compound with various active methylene compounds. Researchers should note that reaction conditions, particularly temperature and time, may require optimization for specific substrates.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol describes a classic and effective method using a basic amine catalyst in a common organic solvent.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol, 1.1 equiv.)
-
Piperidine (0.1 mmol, 0.1 equiv.)
-
Ethanol (10 mL)
-
Round-bottomed flask, magnetic stirrer, condenser
Procedure:
-
To a 25 mL round-bottomed flask, add this compound (1.0 mmol) and the active methylene compound (1.1 mmol).
-
Add 10 mL of ethanol and stir the mixture to dissolve the reactants.
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 80 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 2-6 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Protocol 2: Catalyst-Free Condensation in Water
This protocol offers a green chemistry approach, avoiding organic solvents and traditional catalysts.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol, 1 equiv.)
-
Deionized water (5 mL)
-
Glass vial with a stir bar
Procedure:
-
In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add 5 mL of deionized water to the vial.
-
Seal the vial and stir the mixture vigorously at a desired temperature (e.g., 50-80 °C).
-
Monitor the reaction by TLC. The product often precipitates out of the aqueous solution as it forms.[3]
-
After completion (typically 1-4 hours), cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the product under vacuum. Purity is often high, but recrystallization can be performed if necessary.
Protocol 3: Solvent-Free Knoevenagel Condensation
This environmentally friendly method minimizes waste by eliminating the bulk solvent.
Materials:
-
This compound (5.0 mmol, 1 equiv.)
-
Active methylene compound (e.g., malononitrile, malonic acid) (5.0 mmol, 1 equiv.)
-
Basic catalyst (e.g., ammonium bicarbonate, piperidinium acetate) (catalytic amount)
-
Mortar and pestle or a small reaction vessel
Procedure:
-
Combine this compound (5.0 mmol), the active methylene compound (5.0 mmol), and a catalytic amount of the chosen base in a mortar.
-
Grind the mixture gently with a pestle at room temperature for several minutes.[10] The reaction is often initiated by the heat generated from grinding.
-
The reaction progress can be observed by a change in color and consistency, often solidifying as the product forms.
-
Monitor the reaction by taking a small sample, dissolving it in a solvent, and analyzing by TLC. The reaction is typically complete within 10-60 minutes.[10]
-
Once complete, the solid reaction mixture can be washed with water and a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Collect the product by vacuum filtration.
Data Presentation
The reactivity in Knoevenagel condensations is dependent on the acidity of the active methylene compound and the reaction conditions. The following tables summarize expected outcomes based on established chemical principles.
Table 1: Reaction of this compound with Various Active Methylene Compounds
| Active Methylene Compound | Product Structure | Expected Reactivity | Typical Yield Range (%) |
| Malononitrile | 2-(2,1,3-benzothiadiazol-4-ylmethylene)malononitrile | High | 85-98%[11] |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(2,1,3-benzothiadiazol-4-yl)acrylate | Moderate-High | 75-95%[11] |
| Diethyl Malonate | Diethyl 2-(2,1,3-benzothiadiazol-4-ylmethylene)malonate | Moderate | 60-85% |
| Meldrum's Acid | 5-(2,1,3-benzothiadiazol-4-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Very High | >90%[8] |
| Thiobarbituric Acid | 5-(2,1,3-benzothiadiazol-4-ylmethylene)dihydro-pyrimidine-4,6(1H,5H)-dione-2-thione | High | 80-95%[4] |
Table 2: Comparison of Catalytic Systems for the Condensation with Malononitrile
| Catalyst System | Solvent | Temperature | Typical Reaction Time | Key Advantages |
| Piperidine/Acetic Acid | Ethanol/Benzene | Reflux | 2-6 h | High yields, well-established.[9] |
| DBU (Diazabicycloundecene) | Water | Room Temp | 10-30 min | Very fast, efficient, green solvent.[11] |
| Imidazole | Dichloromethane | Reflux | 1-3 h | Inexpensive catalyst, good yields.[12] |
| None (Catalyst-Free) | Water | 50-80 °C | 1-4 h | Environmentally benign, simple work-up.[3] |
| Basic Amino Acids (e.g., L-Arginine) | Water | Room Temp | 5-15 min | Biocompatible catalyst, very rapid.[13] |
| Solid Base (e.g., MgO, ZnO) | Solvent-Free | 60-80 °C | 30-90 min | Recyclable catalyst, simple product isolation.[14][15] |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 8. researchgate.net [researchgate.net]
- 9. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Non-Fullerene Acceptors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of a representative non-fullerene acceptor (NFA), ITIC-Th, which is widely used in the development of high-performance organic solar cells. The protocol is intended for researchers in materials science, organic chemistry, and device engineering.
Introduction to Non-Fullerene Acceptors
Non-fullerene acceptors are a class of organic molecules that have revolutionized the field of organic photovoltaics (OPVs). Unlike their fullerene-based predecessors, NFAs offer tunable electronic properties, broader and stronger absorption in the visible and near-infrared regions, and enhanced stability. A prominent design strategy for NFAs is the Acceptor-Donor-Acceptor (A-D-A) architecture, which facilitates efficient charge separation and transport. The synthesis of these complex molecules typically involves a multi-step process, culminating in a key carbon-carbon bond-forming reaction, such as the Knoevenagel condensation.
Case Study: Synthesis of ITIC-Th
ITIC-Th is a well-established NFA known for its high power conversion efficiencies in OPVs. Its structure features a fused-ring electron-donating core, indacenodithieno[3,2-b:2',3'-d']thiophene (IDT), flanked by electron-withdrawing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN) units. The "Th" designation indicates the presence of thiophene rings on the side chains of the IDT core, which enhances intermolecular interactions and electron mobility.
Synthetic Pathway Overview
The synthesis of ITIC-Th can be conceptually divided into two main stages:
-
Synthesis of the Core Aldehyde Intermediate: This involves the construction of the functionalized indacenodithieno[3,2-b:2',3'-d']thiophene core bearing aldehyde groups.
-
Knoevenagel Condensation: The final step involves the condensation reaction between the core aldehyde and the electron-deficient indanone-based acceptor units.
Experimental Protocols
Materials and Methods
All reagents should be purchased from commercial suppliers and used as received unless otherwise specified. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using a MALDI-TOF or ESI-TOF mass spectrometer.
-
UV-Vis Spectroscopy: Absorption spectra should be recorded on a UV-Vis spectrophotometer in solution (e.g., chloroform) and as thin films.
-
Electrochemistry: Cyclic voltammetry (CV) should be performed to determine the HOMO and LUMO energy levels.
Protocol 1: Synthesis of the Aldehyde Core Intermediate
The synthesis of the core aldehyde, 5,5,11,11-tetrakis(5-hexylthienyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-dicarbaldehyde, is a multi-step process. A representative procedure for a similar core structure is provided, which can be adapted for the synthesis of the ITIC-Th core by using the appropriate thiophene starting materials.
Step 1a: Synthesis of 2,6-diiododithieno[3,2-b:2′,3′-d]thiophene This compound is synthesized according to established literature procedures.
Step 1b: Synthesis of 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene
-
To a solution of 2,6-diiododithieno[3,2-b:2′,3′-d]thiophene (200 mg, 0.45 mmol) and tributyl(5-(2-ethylhexyl)thiophen-2-yl)stannane (477 mg, 0.98 mmol) in dry toluene (15 mL), add Pd(PPh₃)₄ (26 mg, 0.02 mmol).
-
Reflux the mixture for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, extract the mixture with CH₂Cl₂ and dry the organic phase over anhydrous MgSO₄.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Step 1c: Vilsmeier-Haack Formylation
-
To a solution of the dithienothiophene derivative from the previous step in anhydrous 1,2-dichloroethane, add a pre-mixed solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours.
-
Pour the reaction mixture into an ice-water mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the dialdehyde intermediate.
Protocol 2: Knoevenagel Condensation for ITIC-Th Synthesis
Step 2a: Synthesis of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile This electron-accepting end-group is typically prepared via a Knoevenagel condensation between 1-indanone and malononitrile.
Step 2b: Final Knoevenagel Condensation to Yield ITIC-Th
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dialdehyde core intermediate (1 equivalent) and 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2.2 equivalents) in anhydrous chloroform (20 mL).
-
Add a catalytic amount of pyridine (3-4 drops).
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into methanol (100 mL).
-
Collect the resulting precipitate by filtration and wash with methanol.
-
Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane).
-
Further purify the product by recrystallization from a solvent mixture such as chloroform/methanol or dichloromethane/hexane to obtain the final ITIC-Th product as a dark solid.
Data Presentation
The following table summarizes the key properties of ITIC-Th.
| Property | Value | Reference |
| Chemical Formula | C₈₆H₇₄N₄O₂S₈ | [1] |
| Molecular Weight | 1452.1 g/mol | [1] |
| Appearance | Dark solid | |
| Yield | >80% (for Knoevenagel step) | [2] |
| HOMO Level | -5.66 eV | [1] |
| LUMO Level | -3.93 eV | [1] |
| Electrochemical Band Gap | 1.73 eV | [1] |
| Optical Band Gap | 1.55 eV | |
| Absorption Max (Film) | ~700 nm |
Troubleshooting and Safety Precautions
-
Low Yields in Knoevenagel Condensation: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. The reaction time may need to be extended, and the progress should be carefully monitored by TLC.
-
Purification Challenges: ITIC-Th and similar NFAs can have limited solubility. Use a combination of column chromatography and recrystallization for effective purification. During column chromatography, a gradient elution may be necessary. For recrystallization, a solvent/anti-solvent system is often effective.
-
Safety: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. Chloroform and dichloromethane are hazardous; avoid inhalation and skin contact. Pyridine is a flammable and harmful liquid.
This application note provides a comprehensive guide for the synthesis of the non-fullerene acceptor ITIC-Th. By following these protocols, researchers can produce high-purity materials for the fabrication of efficient organic solar cells and other optoelectronic devices.
References
Application of Benzothiadiazole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzothiadiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. These compounds have been extensively investigated for their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and neurodegenerative disorders. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and development of benzothiadiazole-based therapeutics.
Anticancer Applications
Benzothiadiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected benzothiadiazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BZD-1 | A549 (Lung Carcinoma) | 0.044 | [1] |
| SW620 (Colorectal Adenocarcinoma) | 0.0043 | [1] | |
| HepG2 (Hepatocellular Carcinoma) | 0.048 | [1] | |
| BZD-2 | HeLa (Cervical Cancer) | 9.76 | [2] |
| BZD-3 | MCF-7 (Breast Cancer) | 0.036 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 0.048 | [2] | |
| PB11 | U87 (Glioblastoma) | < 0.05 | [3] |
| HeLa (Cervical Cancer) | < 0.05 | [3] | |
| BZD-4 | HT-29 (Colon Adenocarcinoma) | 0.024 | [2] |
| H460 (Large Cell Lung Cancer) | 0.29 | [2] | |
| A549 (Lung Carcinoma) | 0.84 | [2] | |
| MDA-MB-231 (Breast Cancer) | 0.88 | [2] |
Signaling Pathway: PI3K/AKT Inhibition by Benzothiadiazole Derivatives
A key mechanism through which some benzothiadiazole derivatives exert their anticancer effects is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Its inhibition by benzothiadiazole derivatives leads to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT signaling pathway by a benzothiadiazole derivative.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effect of benzothiadiazole derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Benzothiadiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzothiadiazole derivative in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Antibacterial Applications
Benzothiadiazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria. They often target essential bacterial enzymes, disrupting critical cellular processes.
Quantitative Data: Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of selected benzothiadiazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| BZD-5 | Staphylococcus aureus | 78.125 | [4] |
| Escherichia coli | 78.125 | [4] | |
| BZD-6 | Escherichia coli | 3.1 | [4] |
| Pseudomonas aeruginosa | 6.2 | [4] | |
| Bacillus cereus | 12.5 | [4] | |
| Staphylococcus aureus | 12.5 | [4] | |
| BZD-7 | Escherichia coli | 15.62 | [4] |
| Pseudomonas aeruginosa | 15.62 | [4] | |
| BZD-8 | Pseudomonas aeruginosa | 3.1-6.2 | [4] |
| Staphylococcus aureus | 3.1-6.2 | [4] | |
| Escherichia coli | 3.1-6.2 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a benzothiadiazole derivative against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Benzothiadiazole derivative stock solution (in DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Compound Dilution: Prepare serial twofold dilutions of the benzothiadiazole derivative in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Applications
The antiviral potential of benzothiadiazole derivatives has been explored against a variety of viruses. These compounds can interfere with different stages of the viral life cycle, including entry, replication, and egress.
Quantitative Data: Antiviral Activity
The following table summarizes the in vitro antiviral activity of selected benzothiadiazole derivatives, with data presented as 50% effective concentration (EC50) values.
| Compound ID | Virus | EC50 (µM) | Reference |
| BZD-9 | Chikungunya virus (CHIKV) | 14.9 | [5] |
| BZD-10 | Chikungunya virus (CHIKV) | 63.1 | [5] |
| BZD-11 | Chikungunya virus (CHIKV) | >63.1 | [5] |
| BZD-12 | Chikungunya virus (CHIKV) | 35.4 | [5] |
| BZD-13 | HIV-1 | < 7 µg/mL | [6] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for evaluating the ability of a compound to inhibit the replication of a lytic virus.
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer (plaque-forming units/mL)
-
Benzothiadiazole derivative stock solution
-
Culture medium
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Grow a confluent monolayer of a suitable host cell line in 6-well plates.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with agarose medium containing serial dilutions of the benzothiadiazole derivative.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Neurodegenerative Disease Applications
Benzothiadiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease by targeting key enzymes involved in the disease pathology.
Quantitative Data: Enzyme Inhibition in Alzheimer's Disease Models
The following table summarizes the in vitro inhibitory activity of a selected benzothiadiazole derivative against enzymes relevant to Alzheimer's disease.
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 | [7] |
| Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 | [7] |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase (AChE).
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Benzothiadiazole derivative solution
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the benzothiadiazole derivative solution at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as inhibitors of chikungunya virus replicative cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. ias.ac.in [ias.ac.in]
Synthesis of Donor-Acceptor Polymers Featuring Benzothiadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of donor-acceptor (D-A) conjugated polymers incorporating the electron-deficient benzothiadiazole (BT) unit. The strategic combination of electron-donating and electron-accepting moieties along a polymer backbone allows for precise tuning of the material's optoelectronic properties, making these polymers highly valuable for applications in organic electronics, photovoltaics, and sensing.
This document outlines detailed, step-by-step protocols for the synthesis of benzothiadiazole-based polymers via two of the most prevalent and effective cross-coupling methodologies: Stille coupling and Suzuki coupling. Furthermore, it includes protocols for monomer synthesis and polymer purification, alongside a summary of key performance data for representative polymers.
Introduction to Donor-Acceptor Polymers
Donor-acceptor copolymers are a class of conjugated polymers characterized by an alternating sequence of electron-rich (donor) and electron-poor (acceptor) monomer units. This architectural design leads to a narrowed bandgap due to intramolecular charge transfer (ICT) between the donor and acceptor moieties. Benzothiadiazole has emerged as a powerful acceptor unit in the design of high-performance semiconducting polymers.[1] Its robust electron-withdrawing nature, coupled with its rigid and planar structure, facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.[1]
The synthesis of these materials is most commonly achieved through palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon bonds between the constituent monomers. The choice of synthetic route can significantly impact the properties of the final polymer, including its molecular weight, purity, and ultimately, its performance in a device.
Synthetic Methodologies
The two primary methods for the synthesis of benzothiadiazole-based D-A polymers are Stille and Suzuki cross-coupling reactions. Both methods offer good control over the polymer structure and can yield high molecular weight materials.
Stille Cross-Coupling Polymerization
The Stille coupling reaction involves the palladium-catalyzed reaction between an organostannane (organotin) compound and an organohalide.[2] In the context of D-A polymer synthesis, this typically involves the polymerization of a distannylated donor monomer with a dihalogenated acceptor monomer, or vice versa.
A general workflow for Stille polymerization is depicted below:
Suzuki Cross-Coupling Polymerization
The Suzuki coupling reaction utilizes a palladium catalyst to couple an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. This method is often favored due to the lower toxicity of the boron-containing reagents compared to the tin compounds used in Stille coupling.
The general reaction scheme for the Suzuki polymerization of a benzothiadiazole-containing polymer is as follows:
References
Application Notes and Protocols for the Characterization of 2,1,3-Benzothiadiazole Derivatives by NMR and IR Spectroscopy
Introduction
2,1,3-Benzothiadiazole (BTD) and its derivatives are a significant class of heterocyclic compounds widely utilized in materials science, medicinal chemistry, and organic electronics.[1][2] Their utility stems from the electron-withdrawing nature of the thiadiazole ring fused to a benzene ring, which often leads to unique photophysical and electronic properties.[1] Accurate structural elucidation and characterization are paramount for the development and application of these molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two fundamental and powerful techniques for this purpose.
These notes provide detailed protocols and data for researchers, scientists, and drug development professionals involved in the synthesis and characterization of 2,1,3-benzothiadiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Structural Elucidation with NMR
NMR spectroscopy is an indispensable tool for confirming the molecular structure of 2,1,3-benzothiadiazole derivatives.[1] Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms within the molecule.
-
¹H NMR: The proton NMR spectrum of the parent 2,1,3-benzothiadiazole displays a characteristic pattern for its aromatic protons. The protons on the benzene ring typically appear as two multiplets in the aromatic region (δ 7.5-8.5 ppm).[1][3] The exact chemical shifts and coupling constants are sensitive to the solvent and any substituents on the ring. Electron-donating or withdrawing groups will shift the signals of adjacent protons upfield or downfield, respectively.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For the unsubstituted BTD core, signals for the carbon atoms of the benzene ring can be observed. The carbons fused to the thiadiazole ring typically appear at a different chemical shift compared to the other aromatic carbons. Substituents will cause predictable shifts in the signals of the carbons they are attached to, as well as adjacent carbons.
By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns, the precise substitution pattern and overall structure of a BTD derivative can be determined.
Quantitative Data: Representative NMR Chemical Shifts
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the parent 2,1,3-benzothiadiazole and selected derivatives. Chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 2,1,3-Benzothiadiazole | CDCl₃ | 7.97 (dd), 7.53 (dd) | Data not specified in provided results | [3] |
| 2,1,3-Benzothiadiazole | Acetone-d₆ | 8.05 (dd), 7.72 (dd) | Data not specified in provided results | [3] |
| 4-(4-(Tert-butyl)phenyl)benzo[c][3][4][5]thiadiazole | CDCl₃ | 8.00 (dd), 7.89 (d), 7.71 (s), 7.59 (d), 1.42 (s, 9H) | 155.6, 153.6, 151.5, 134.5, 134.5, 129.7, 128.9, 127.4, 125.6, 120.2, 34.7, 31.3 | [4] |
| 3-(Benzo[c][3][4][5]thiadiazol-4-yl)benzonitrile | CDCl₃ | 8.32–8.27 (m), 8.21 (ddd), 8.13–8.07 (m), 7.79–7.71 (m), 7.67 (t) | 155.5, 153.0, 138.5, 133.5, 132.8, 132.0, 131.7, 129.5, 129.4, 128.1, 121.8, 118.7, 112.9 | [4] |
| 4,7-Bis[5-(trimethylsilyl)-2-thienyl]-2,1,3-benzothiadiazole | CDCl₃ | 8.13 (d), 7.84 (s), 7.33 (d), 0.40 (s, 18H) | 152.6, 144.4, 142.3, 135.0, 128.7, 126.0, 0.0 | [6] |
Experimental Protocol: NMR Sample Preparation and Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Sample of 2,1,3-benzothiadiazole derivative (typically 5-10 mg for ¹H, 15-25 mg for ¹³C)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[7]
-
NMR tube (5 mm diameter)
-
Pipette or syringe
-
Vortex mixer (optional)
-
NMR spectrometer
Procedure:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[7] The principle of "like dissolves like" applies; polar compounds dissolve in polar solvents and vice-versa.[7] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[7][8]
-
Sample Preparation:
-
Weigh the appropriate amount of the purified BTD derivative and place it at the bottom of a clean, dry NMR tube.
-
Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the tube.
-
Securely cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. Ensure the solution is homogeneous and free of suspended particles.[7]
-
-
Sample Insertion:
-
Clean the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) and isopropanol.[8]
-
Place the tube into a spinner turbine and adjust its depth using a depth gauge to ensure the sample is centered within the NMR coils.[8]
-
Insert the sample into the NMR spectrometer according to the instrument's specific instructions.[8]
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the ¹H NMR spectrum. Standard parameters often include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. Often, the residual signal of the deuterated solvent is used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H NMR).[7]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
Application Note: Identifying Functional Groups with IR
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] It works by measuring the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of chemical bonds present.
For 2,1,3-benzothiadiazole derivatives, IR spectroscopy can confirm:
-
Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: A series of absorptions are usually found in the 1450-1600 cm⁻¹ region.[9]
-
Benzothiadiazole Core: The heterocyclic ring system has characteristic vibrations, though these can be complex and fall within the fingerprint region (below 1500 cm⁻¹).[10]
-
Substituent Functional Groups: IR is particularly useful for identifying common functional groups that may be attached to the BTD core, such as carbonyls (C=O, ~1650-1750 cm⁻¹), hydroxyls (O-H, broad peak ~3200-3600 cm⁻¹), nitriles (C≡N, ~2200-2260 cm⁻¹), or nitro groups (NO₂, two strong bands ~1550 and 1380 cm⁻¹).[9]
Quantitative Data: Characteristic IR Absorption Frequencies
The table below lists key IR absorption frequencies relevant to the characterization of 2,1,3-benzothiadiazole derivatives.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium to Weak | [9] |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Variable | Often multiple bands.[9] |
| Alkane | C-H stretch | 2850 - 3000 | Medium to Strong | For alkyl substituents.[9] |
| Carbonyl (Ketone) | C=O stretch | 1680 - 1750 | Strong | Position depends on conjugation.[11] |
| Nitrile | C≡N stretch | 2200 - 2260 | Medium | |
| Nitro Group | N-O asymmetric stretch | 1500 - 1570 | Strong | [9] |
| Nitro Group | N-O symmetric stretch | 1340 - 1390 | Strong | [9] |
| Benzothiadiazole Ring | Ring Vibrations | < 1500 | Complex | Contributes to the unique fingerprint region.[10][12] |
Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)
Objective: To obtain a high-quality solid-state IR spectrum to identify functional groups.
Materials:
-
Sample of 2,1,3-benzothiadiazole derivative (~1-2 mg)
-
FTIR-grade Potassium Bromide (KBr) (~100-200 mg), oven-dried
-
Agate mortar and pestle
-
Pellet press and die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Gently grind ~100-200 mg of dry KBr in an agate mortar to a fine powder.
-
Add 1-2 mg of the purified BTD derivative to the KBr powder.
-
Thoroughly mix and grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Transfer a portion of the powder mixture into the die of a pellet press.
-
Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the key absorption bands (peaks) in the spectrum.
-
Correlate the wavenumber (in cm⁻¹) of these bands to specific functional groups using the data table above and standard correlation charts. Pay particular attention to the analytical region above 1500 cm⁻¹.[10]
-
Workflow and Visualization
The general workflow for the spectroscopic characterization of a newly synthesized 2,1,3-benzothiadiazole derivative is outlined below.
Caption: Workflow for the spectroscopic characterization of 2,1,3-benzothiadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2,1,3-Benzothiadiazole(273-13-2) IR Spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. as.nyu.edu [as.nyu.edu]
- 9. askthenerd.com [askthenerd.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Application Notes and Protocols for 2,1,3-Benzothiadiazole-4-carbaldehyde in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,1,3-benzothiadiazole-4-carbaldehyde (BTD-CHO) in the development of fluorescent probes. This document details the synthesis, signaling mechanisms, and experimental protocols for a highly selective and sensitive "turn-on" fluorescent probe for hydrazine (N₂H₄) detection, derived from BTD-CHO.
Introduction to 2,1,3-Benzothiadiazole (BTD) in Fluorescent Probes
The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent electron-deficient heterocyclic unit widely incorporated into fluorescent probes.[1] Derivatives of BTD are known for their high photostability, large Stokes shifts, and pronounced solvatochromic properties.[1] These characteristics make them excellent candidates for developing sensitive fluorescent sensors for a variety of analytes. The introduction of a carbaldehyde group at the 4-position of the BTD core provides a reactive site for the design of chemosensors that operate via specific chemical reactions with the target analyte.
Application: "Turn-On" Fluorescent Probe for Hydrazine Detection
A key application of this compound is in the development of selective fluorescent probes for hydrazine. Hydrazine is a highly toxic and reactive industrial chemical, making its detection in environmental and biological systems crucial.[2] A fluorescent probe, herein referred to as BTD-CHO, has been designed for the rapid and sensitive detection of hydrazine.[2]
Signaling Mechanism
The detection mechanism is based on a specific chemical reaction between the aldehyde group of the BTD-CHO probe and hydrazine. This reaction forms a stable hydrazone derivative, termed BTD-HZN, with the release of a water molecule.[2] This transformation leads to a significant change in the photophysical properties of the molecule, resulting in a "turn-on" fluorescent response. The non-fluorescent BTD-CHO is converted to the highly fluorescent BTD-HZN upon reaction with hydrazine, allowing for sensitive detection.
Caption: Signaling mechanism of the BTD-CHO probe for hydrazine detection.
Quantitative Data
The photophysical properties of the BTD-CHO probe and its reaction product with hydrazine (BTD-HZN) are summarized below. This data is essential for experimental design and data interpretation.
| Property | BTD-CHO | BTD-HZN | Reference |
| Excitation Wavelength (λex) | ~450 nm | ~470 nm | [2] |
| Emission Wavelength (λem) | ~550 nm (weak) | ~580 nm (strong) | [2] |
| Fluorescence Quantum Yield (Φ) | Low | High | [2] |
| Stokes Shift | ~100 nm | ~110 nm | [2] |
| Detection Limit | - | Low nM range | [3] |
| Response Time | - | < 1 minute | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of the BTD-CHO probe and its application in hydrazine detection. Researchers should adapt these protocols based on their specific experimental requirements and available instrumentation.
Synthesis of the Hydrazine Probe (BTD-CHO derivative)
The synthesis of the specific BTD-CHO probe for hydrazine detection involves the functionalization of the 2,1,3-benzothiadiazole core. A general synthetic approach is outlined below.
Caption: General experimental workflow for the synthesis of a BTD-CHO probe.
Protocol:
-
Functionalization of the BTD Core: Start with a suitable 2,1,3-benzothiadiazole precursor, such as 4-bromo-2,1,3-benzothiadiazole. Introduce a desired donor group at the 7-position via a cross-coupling reaction (e.g., Suzuki or Stille coupling) to modulate the electronic properties of the fluorophore.
-
Formylation: Introduce the aldehyde group at the 4-position. This can be achieved through various formylation methods, such as the Vilsmeier-Haack or Duff reaction, on the functionalized BTD intermediate.
-
Purification: Purify the final BTD-CHO probe product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized probe using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Hydrazine Detection
This protocol describes the use of the BTD-CHO probe for the detection of hydrazine in a solution-based assay.
Materials:
-
BTD-CHO probe stock solution (e.g., 1 mM in DMSO)
-
Hydrazine stock solution of known concentration
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorometer
Protocol:
-
Preparation of Test Solutions: Prepare a series of solutions containing a fixed concentration of the BTD-CHO probe (e.g., 10 µM) in the chosen buffer.
-
Addition of Hydrazine: Add varying concentrations of hydrazine to the test solutions. Include a control sample with no hydrazine.
-
Incubation: Incubate the solutions for a short period (e.g., 1-5 minutes) at room temperature to allow for the reaction to complete.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a fluorometer. Set the excitation wavelength according to the properties of the BTD-HZN product (e.g., ~470 nm).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (e.g., ~580 nm) against the hydrazine concentration to generate a calibration curve. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.
Live Cell Imaging of Hydrazine
The BTD-CHO probe can be used to detect hydrazine in living cells, with some derivatives showing a preference for specific organelles like lipid droplets.[2]
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
BTD-CHO probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Hydrazine solution
-
Confocal laser scanning microscope
Protocol:
-
Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading: Treat the cells with a working concentration of the BTD-CHO probe (e.g., 5-10 µM) in cell culture medium and incubate for a specified time (e.g., 30 minutes) to allow for cellular uptake.
-
Washing: Wash the cells with fresh culture medium or PBS to remove any excess, non-internalized probe.
-
Hydrazine Treatment: Treat the probe-loaded cells with hydrazine at the desired concentration and for the desired time.
-
Imaging: Image the cells using a confocal microscope. Use an appropriate laser line for excitation (e.g., 458 nm or 488 nm) and collect the emission in the corresponding channel (e.g., 560-620 nm).
-
Image Analysis: Analyze the fluorescence intensity in the cells to quantify the presence and distribution of hydrazine.
In Vivo Hydrazine Detection in Model Organisms
The BTD-CHO probe has also been successfully applied for in vivo hydrazine detection in multicellular model organisms such as C. elegans and zebrafish.[2]
Protocol (General for C. elegans):
-
Organism Culture: Culture C. elegans using standard methods.
-
Probe and Hydrazine Exposure: Co-incubate the worms in a solution containing both the BTD-CHO probe and hydrazine for a defined period.
-
Washing: Wash the worms to remove external probe and hydrazine.
-
Imaging: Mount the worms on an agarose pad and image using a fluorescence microscope with appropriate filter sets.
Conclusion
This compound is a valuable and versatile building block for the development of highly specific "turn-on" fluorescent probes. The probe derived from this scaffold for hydrazine detection demonstrates excellent sensitivity, selectivity, and rapid response. Its applicability extends from in vitro assays to live-cell and in vivo imaging, making it a powerful tool for researchers in chemistry, biology, and environmental science. The provided protocols offer a starting point for the successful application of this class of fluorescent probes in various research settings.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive hydrazine detection and quantification with a fluorescent benzothiadiazole sensor: selective lipid droplets and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,1,3-Benzothiadiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2,1,3-Benzothiadiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound?
A1: Two primary methods are commonly employed for the synthesis of this compound:
-
Vilsmeier-Haack Reaction: This classic method involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2]
-
Organocatalytic Formylation of a Boronic Acid Precursor: A more modern approach involves the conversion of a 4-boryl-2,1,3-benzothiadiazole derivative to the corresponding aldehyde using an organocatalyst and a formylating agent like glyoxylic acid. This method can be advantageous as it often proceeds under milder conditions.
Q2: I am experiencing a very low yield in my Vilsmeier-Haack reaction. What are the likely causes?
A2: Low yields in the Vilsmeier-Haack formylation of 2,1,3-benzothiadiazole can stem from several factors:
-
Substrate Reactivity: 2,1,3-Benzothiadiazole is an electron-deficient heterocycle, which can make it less reactive towards the electrophilic Vilsmeier reagent.[3] Higher reaction temperatures or longer reaction times may be necessary.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents and reagents are used.
-
Reagent Quality: Use fresh, high-purity DMF and POCl₃. Old or impure reagents can lead to side reactions and reduced yields.
-
Incomplete Quenching/Hydrolysis: The intermediate iminium salt must be completely hydrolyzed to the aldehyde during workup. Ensure vigorous stirring during the addition of the quenching solution (e.g., aqueous sodium acetate or sodium bicarbonate).
Q3: What are common side products observed during the synthesis?
A3: Potential side products can include:
-
Unreacted Starting Material: If the reaction does not go to completion, you will isolate the starting 2,1,3-benzothiadiazole.
-
Di-formylated Products: While less common for the 4-position, depending on the reaction conditions, di-formylation at other positions might occur, though this is more prevalent in more activated systems.
-
Products from Reagent Decomposition: Impurities in the starting materials or reagents can lead to various colored byproducts that can complicate purification.
Q4: What is the best method for purifying the final product?
A4: Column chromatography on silica gel is the most effective method for purifying this compound. A common eluent system is a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, can be used for further purification to obtain highly pure material.[4]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Low Reactivity of Starting Material (Vilsmeier-Haack) | Increase the reaction temperature (e.g., to 80°C) and/or extend the reaction time. Monitor the reaction progress by TLC.[1] |
| Moisture in the Reaction | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and fresh, sealed reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality of Reagents | Use freshly distilled DMF and POCl₃. Ensure the purity of the starting 2,1,3-benzothiadiazole. |
| Inefficient Formation of Boronic Acid Precursor (Organocatalytic Route) | Optimize the borylation reaction conditions (catalyst, ligand, temperature) to ensure high conversion to the 4-boryl derivative.[3] |
| Ineffective Organocatalytic Formylation | Screen different organocatalysts and reaction conditions (solvent, temperature, stoichiometry of glyoxylic acid). Ensure the boronic acid is pure. |
| Incomplete Hydrolysis of Iminium Intermediate (Vilsmeier-Haack) | After quenching the reaction with a basic solution, stir vigorously for an extended period (e.g., 1-2 hours) to ensure complete conversion to the aldehyde.[1] |
Problem: Presence of Multiple Spots on TLC (Impure Product)
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | Increase reaction time, temperature, or the stoichiometry of the formylating agent. Optimize purification by column chromatography to separate the product from the starting material. |
| Formation of Side Products | Adjust the reaction stoichiometry to avoid excess formylating agent. Optimize the reaction temperature; sometimes lower temperatures can improve selectivity. |
| Decomposition of Product during Workup or Purification | Avoid prolonged exposure to strong acids or bases during workup. Use a neutral or slightly acidic workup if possible. Minimize the time the product spends on the silica gel column. |
| Colored Impurities | Treat the crude product with activated charcoal before filtration and purification.[4] |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of 2,1,3-Benzothiadiazole
Materials:
-
2,1,3-Benzothiadiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents) and anhydrous 1,2-dichloroethane. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Formylation Reaction: Dissolve 2,1,3-benzothiadiazole (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it to the freshly prepared Vilsmeier reagent. Heat the reaction mixture to 80°C and stir for 3-5 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Method 2: Organocatalytic Formylation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
-
Glyoxylic acid monohydrate
-
An appropriate organocatalyst (e.g., a chiral secondary amine)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (1.0 equivalent) in the anhydrous solvent.
-
Reagent Addition: Add the organocatalyst (e.g., 10-20 mol%) and glyoxylic acid monohydrate (1.5-2.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at the appropriate temperature (this may range from room temperature to gentle heating) for the required time (monitor by TLC).
-
Workup: Upon completion, quench the reaction with water.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the desired this compound.
Quantitative Data Summary
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Vilsmeier-Haack Reaction | 2,1,3-Benzothiadiazole | POCl₃, DMF | Moderate to Good (can be substrate dependent) | [1][2] |
| Organocatalytic Formylation | 4-Boryl-2,1,3-benzothiadiazole | Glyoxylic acid, Organocatalyst | Good to Excellent | [2] |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Purification of crude 2,1,3-Benzothiadiazole-4-carbaldehyde by column chromatography
Technical Support Center: Purification of 2,1,3-Benzothiadiazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude this compound by column chromatography. This resource is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experimental work.
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography purification of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the solvent system using thin-layer chromatography (TLC) beforehand. A good starting point for benzothiadiazole derivatives is a hexane/ethyl acetate mixture.[1]- Decrease the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the stationary phase weight.[1] |
| The product does not elute from the column. | - The eluent is not polar enough.- The compound may be decomposing on the silica gel. | - Gradually increase the polarity of the eluent system. For highly polar compounds, a solvent system containing methanol in dichloromethane may be necessary.[2][3]- Test the stability of your compound on silica gel using a 2D TLC.[2] If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine.[1] |
| The compound streaks on the TLC plate and column. | - Sample overloading.- The compound has poor solubility in the eluent. | - Reduce the amount of sample loaded.[1]- Ensure the compound is fully dissolved in a minimum amount of the initial eluent before loading. If solubility is an issue, consider dry loading the sample.[1][4] |
| All fractions are mixed despite a good Rf difference on TLC. | - Degradation of the compound on the silica gel during elution. | - This can occur if a compound is unstable on silica, leading to a continuous mixture of the compound and its degradation product eluting.[2] Confirm compound stability on silica using 2D TLC.[2] |
| Low recovery of the pure product. | - Using too much solvent during recrystallization (if used as a preliminary step).- Product loss during workup and purification steps. | - Use the minimum amount of hot solvent required to dissolve the compound completely during recrystallization.[5]- Monitor each step of the extraction and purification process to minimize losses.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common starting point for the purification of benzothiadiazole derivatives is a mixture of hexane and ethyl acetate.[1] The optimal ratio should be determined by running preliminary TLC plates. For more polar impurities, a gradient elution, where the polarity of the eluent is gradually increased, can be effective.[1]
Q2: How much crude sample can I load onto my column?
A2: As a general rule, the sample load should not exceed 1-5% of the weight of the stationary phase (silica gel).[1] Overloading the column will lead to poor separation.[1]
Q3: My compound is very polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: For very polar compounds, you may need to switch to a more polar solvent system, such as methanol in dichloromethane.[2][3] Alternatively, you could consider using a more polar stationary phase like alumina or employing reverse-phase chromatography.[1]
Q4: How can I tell if my compound is decomposing on the silica gel column?
A4: You can test the stability of your compound by spotting it on a TLC plate, letting it sit for an extended period, and then developing it. If a new spot appears, your compound is likely decomposing. A 2D TLC can also be used to assess stability.[2]
Q5: What is "dry loading" and when should I use it?
A5: Dry loading involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of your column.[1][4] This technique is particularly useful when your crude mixture is not very soluble in the initial eluent for the column.[2]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
1. Preparation of the Column:
-
A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., a mixture of petroleum ether and ethyl acetate).[7]
-
The column should be packed uniformly to avoid air bubbles or cracks, which can lead to poor separation.[1]
-
Allow the silica gel to settle, and then drain the excess solvent to the level of the silica gel surface.[1]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimum amount of the initial eluent or a slightly more polar solvent like dichloromethane.[1][4] Carefully pipette the solution onto the top of the silica gel.[4]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the column.[1]
3. Elution:
-
Begin eluting the column with the chosen solvent system, starting with a low polarity.
-
The polarity of the eluent can be gradually increased (gradient elution) to improve the separation of compounds with different polarities.[1]
-
Collect fractions in test tubes.
4. Analysis and Collection:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[1]
-
Combine the fractions that contain the pure this compound.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[1]
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for poor separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Formylation of 2,1,3-Benzothiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2,1,3-benzothiadiazole, a critical reaction in the synthesis of various functional materials and pharmaceutical intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formylation of 2,1,3-benzothiadiazole, particularly when using the Vilsmeier-Haack reaction.
Issue 1: Low or No Conversion of Starting Material
-
Question: I am observing a low yield of the desired 2,1,3-benzothiadiazole-4-carbaldehyde, with a significant amount of unreacted starting material remaining. What are the possible causes and solutions?
-
Answer: Low conversion in the formylation of 2,1,3-benzothiadiazole is a common issue, primarily due to the electron-deficient nature of the heterocyclic system, which deactivates it towards electrophilic aromatic substitution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | The Vilsmeier-Haack reaction on electron-deficient substrates often requires higher temperatures to proceed. Gradually increase the reaction temperature, for example, from room temperature up to 80°C, while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC).[1] |
| Inadequate Amount of Vilsmeier Reagent | An insufficient amount of the formylating agent will lead to incomplete conversion. An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is often necessary to drive the reaction to completion. |
| Poor Quality of Reagents | The Vilsmeier reagent is sensitive to moisture. Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and handled under anhydrous conditions. |
| Short Reaction Time | Formylation of deactivated substrates can be slow. Increase the reaction time and monitor the consumption of the starting material by TLC. |
Issue 2: Formation of a Dark, Tarry, or Polymeric Substance
-
Question: My reaction mixture has turned into a dark, intractable tar, making product isolation difficult. What could be the reason for this?
-
Answer: The formation of dark, tarry substances is often indicative of polymerization or decomposition of the starting material or product, which can be triggered by harsh reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive Heat | While higher temperatures can improve conversion, excessive heat can lead to uncontrolled side reactions and polymerization. Find the optimal temperature that balances reaction rate and stability. It is crucial to maintain careful temperature control throughout the reaction. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long, especially at elevated temperatures, can contribute to the formation of polymeric byproducts. Stop the reaction as soon as the starting material is consumed, as indicated by TLC. |
| High Concentration of Reactants | Running the reaction at a very high concentration can sometimes promote intermolecular side reactions leading to polymers. Consider diluting the reaction mixture with a suitable anhydrous solvent. |
Issue 3: Presence of Multiple Spots on TLC of the Crude Product
-
Question: The TLC of my crude product shows multiple spots in addition to the desired product and starting material. What are these potential side products?
-
Answer: The formation of multiple byproducts is a key challenge in the formylation of 2,1,3-benzothiadiazole. Based on the reactivity of the substrate and the Vilsmeier-Haack reagents, several side reactions can be anticipated.
Potential Side Products and Mitigation Strategies:
| Potential Side Product | Probable Cause | Identification and Mitigation |
| 4,7-Diformyl-2,1,3-benzothiadiazole | Use of a large excess of the Vilsmeier reagent and/or high reaction temperatures can lead to a second formylation at the 7-position. | Identification: The diformylated product will have a different Rf value on TLC and can be characterized by NMR (two aldehyde proton signals) and mass spectrometry. Mitigation: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent. Add the Vilsmeier reagent to the solution of 2,1,3-benzothiadiazole dropwise at a low temperature before slowly heating. |
| 4-Chloro-2,1,3-benzothiadiazole | Although less common for formylation, the Vilsmeier reagent can act as a chlorinating agent under certain conditions, especially at high temperatures. | Identification: Mass spectrometry will show the characteristic isotopic pattern for a chlorine-containing compound. Mitigation: Maintain the lowest possible effective reaction temperature. |
| Bis(2,1,3-benzothiadiazol-4-yl)methane Derivatives | If the initially formed aldehyde reacts further with another molecule of 2,1,3-benzothiadiazole under the acidic and dehydrating conditions of the reaction. | Identification: This larger molecule will have a significantly different mass and NMR spectrum compared to the desired product. Mitigation: Ensure efficient stirring and avoid localized high concentrations of reactants. |
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of 2,1,3-Benzothiadiazole?
-
A1: The optimal temperature can vary depending on the solvent and the scale of the reaction. However, a common starting point is to perform the reaction at a moderately elevated temperature, such as 50-80°C.[1] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress to avoid decomposition.
-
-
Q2: How can I purify this compound from the reaction mixture?
-
A2: Column chromatography on silica gel is the most common method for purification. A solvent system of hexane and ethyl acetate in a gradient is often effective. Recrystallization from a suitable solvent system can be used as an additional purification step if the product is a solid and contains impurities of similar polarity.
-
-
Q3: My purified product is an oil instead of a solid. What should I do?
-
A3: The presence of impurities can depress the melting point of a compound, causing it to be an oil. Further purification by column chromatography may be necessary. If the product is inherently an oil at room temperature, ensure its purity through analytical techniques like NMR and mass spectrometry.
-
-
Q4: Can I use other formylating agents besides the Vilsmeier-Haack reagent?
-
A4: Yes, other formylation methods exist, such as the Duff reaction or the Rieche formylation. However, the Vilsmeier-Haack reaction is one of the most common and direct methods for the formylation of aromatic and heteroaromatic compounds.[2][3] The choice of method will depend on the specific requirements of your synthesis and the compatibility of the substrate with the reaction conditions.
-
Experimental Protocols
Vilsmeier-Haack Formylation of 2,1,3-Benzothiadiazole
This protocol is a general guideline and may require optimization.
Materials:
-
2,1,3-Benzothiadiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,2-dichloroethane.
-
Cool the flask in an ice bath (0°C).
-
Slowly add phosphorus oxychloride (1.5 equivalents) to anhydrous N,N-dimethylformamide (3 equivalents) in the dropping funnel, and then add this mixture dropwise to the cooled solvent in the flask with vigorous stirring.
-
Stir the mixture at 0°C for 30 minutes to pre-form the Vilsmeier reagent.
-
Dissolve 2,1,3-benzothiadiazole (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a beaker of crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: General workflow for the Vilsmeier-Haack formylation of 2,1,3-Benzothiadiazole.
Caption: Troubleshooting flowchart for the formylation of 2,1,3-Benzothiadiazole.
References
Optimizing palladium-catalyzed cross-coupling reaction conditions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you might encounter during your experiments in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction has a very low yield or is not working at all. What are the first things I should check?
Answer: Low or no yield in a Suzuki coupling is a common issue that can often be resolved by systematically evaluating your reaction setup.[1]
-
Catalyst Activity: The active Pd(0) species is sensitive to air and moisture.[1] Deactivation of the catalyst is a primary suspect. Ensure you are using a fresh, properly stored palladium source. Observe the reaction for the formation of a black precipitate (palladium black), which indicates catalyst aggregation and deactivation.[2] If you suspect low activity, consider a modest increase in catalyst loading.[1]
-
Inert Atmosphere: The Pd(0) catalyst is highly susceptible to oxidation.[1] Ensure all solvents and liquid reagents have been thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. The reaction vessel must be properly purged and maintained under a positive pressure of inert gas.[3]
-
Reagent Quality & Stability:
-
Boronic Acids: These reagents can degrade over time, especially when exposed to air and moisture, leading to a common side reaction called protodeboronation (cleavage of the C-B bond).[1][4] It is highly recommended to use fresh or properly stored boronic acid. If protodeboronation is a persistent issue, consider switching to a more stable boronic ester, such as a pinacol ester or a trifluoroborate salt.[3][5]
-
Base: The quality and choice of base are critical. The base must be finely powdered and dry to ensure consistent results.[1] It plays a key role in activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[3][6]
-
Substrates: Impurities in your starting materials (e.g., aryl halide) can act as catalyst poisons.[5] Ensure high purity of all reactants.
-
-
Solvent Choice: The solvent must be appropriate for the specific coupling reaction and needs to be anhydrous and free of oxygen.[5] Ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF) are commonly used, often with a small amount of water to help dissolve inorganic bases like K₂CO₃ or K₃PO₄.[4][7]
Question 2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with your desired cross-coupling, reducing the yield and complicating purification.
-
Homocoupling: This is the self-coupling of your boronic acid or organometallic reagent to form a symmetrical biaryl byproduct.[3] This side reaction is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[3][4]
-
Solution: Ensure the reaction is rigorously degassed to remove all traces of oxygen. Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst system can also mitigate this issue.[3]
-
-
Protodeboronation: As mentioned above, this is the cleavage of the carbon-boron bond, replacing it with a hydrogen atom. It is particularly problematic for heteroaryl and electron-rich boronic acids.[4]
-
Dehalogenation: This side reaction involves the replacement of the halide on your electrophile with a hydrogen atom. It can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture, such as an amine base or an alcohol solvent.[4]
-
Solution: Carefully select your base and solvent system to avoid unintended hydride donors. Screening different bases or using a non-protic solvent may be necessary.
-
Question 3: My aryl chloride substrate is unreactive. How can I improve the coupling efficiency?
Answer: Aryl chlorides are notoriously less reactive than the corresponding bromides and iodides, primarily due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[3]
-
Use a More Active Catalyst System: Standard catalysts are often insufficient. Highly active, specialized ligands are required.
-
Ligands: Employ bulky, electron-rich phosphine ligands. Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3][8][9] These ligands stabilize the palladium center, promote the challenging oxidative addition, and can prevent catalyst inhibition.[3]
-
Precatalysts: Modern, well-defined Pd(II) precatalysts are designed for rapid and efficient generation of the active Pd(0) species and are often superior to simply mixing a palladium salt and a ligand.[9][10]
-
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[3] However, be aware that this can also accelerate side reactions, so a careful balance is needed.[3]
-
Select a Stronger Base: A strong base is often required for coupling with aryl chlorides. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for these challenging substrates.[3]
Question 4: My palladium catalyst appears to be deactivating during the reaction, evidenced by the formation of palladium black. What causes this and how can it be prevented?
Answer: Catalyst deactivation through aggregation into palladium black is a common failure mode.[2]
-
Causes:
-
Ligand Dissociation: If the ligand concentration is too low or the ligand itself is unstable under the reaction conditions, the "naked" palladium atoms can aggregate.
-
High Temperature: Elevated temperatures can sometimes accelerate ligand degradation and catalyst agglomeration.
-
Oxidation: As discussed, oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then precipitate.[1]
-
Catalyst Poisoning: Impurities in the reagents or solvents, such as sulfur or certain nitrogen-containing compounds, can irreversibly bind to the palladium active sites and poison the catalyst.[2][11]
-
-
Solutions:
-
Use Stabilizing Ligands: Bulky, electron-donating ligands (e.g., Buchwald phosphines, NHCs) not only enhance reactivity but also form more stable palladium complexes that are less prone to aggregation.[12][13]
-
Optimize Ligand-to-Metal Ratio: A slight excess of the ligand relative to the palladium source can help prevent dissociation. A common starting point is a 1:1 to 1:2 Pd:Ligand ratio for monodentate ligands.
-
Ensure Reagent Purity: Purify all starting materials and solvents to remove potential catalyst poisons.[2]
-
Control Reaction Conditions: Operate under a strict inert atmosphere and avoid unnecessarily high temperatures.
-
Data Presentation: Typical Reaction Parameters
The following tables summarize common starting conditions for several key cross-coupling reactions. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling - General Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Pd Catalyst Loading | 0.5 - 5 mol% | Can be higher for challenging substrates.[14] |
| Ligand | Buchwald, NHC, PPh₃ | Choice is substrate-dependent.[3] |
| Pd:Ligand Ratio | 1:1 to 1:4 | Higher ratios for monodentate ligands. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 1.5 - 3.0 equivalents.[3][7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Water is often added to dissolve the base.[4] |
| Temperature | 25 - 110 °C | Aryl chlorides often require higher temperatures.[3] |
Table 2: Heck Coupling - General Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Pd Catalyst Loading | 0.5 - 5 mol% | [15] |
| Ligand | PPh₃, P(o-tol)₃, Buchwald | Ligandless conditions are sometimes possible. |
| Base | Et₃N, K₂CO₃, NaOAc | 1.2 - 2.5 equivalents. Often an organic amine. |
| Solvent | DMF, DMAc, Acetonitrile | Typically polar aprotic solvents.[16][17] |
| Temperature | 80 - 140 °C | Generally requires heating.[15] |
Table 3: Sonogashira Coupling - General Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Pd Catalyst Loading | 0.5 - 5 mol% | [18] |
| Cu(I) Co-catalyst | 1 - 10 mol% | Copper-free protocols exist but may require different conditions.[19] |
| Ligand | PPh₃, XPhos | [20] |
| Base | Et₃N, DiPEA, K₂CO₃ | An organic amine is typically used as both base and solvent.[18] |
| Solvent | THF, DMF, Toluene, or neat amine | [21] |
| Temperature | 25 - 100 °C | Can often be run at mild temperatures.[21] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid and should be optimized for specific substrates.[12]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[12]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this evacuate-and-fill cycle at least three times to ensure a fully inert atmosphere.[12]
-
Using a syringe, add the degassed toluene and degassed water to the flask.[12]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[12]
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 15 mL).[12]
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.[12]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure.[12]
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[12]
-
Visualizations: Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 18. DSpace [repository.kaust.edu.sa]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Solubility of Benzothiadiazole-Based Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of benzothiadiazole-based polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of benzothiadiazole-based polymers?
A1: The solubility of benzothiadiazole-based polymers is primarily influenced by a combination of factors including the polymer's molecular weight, the nature of its side chains, and the choice of solvent.[1] Generally, lower molecular weight polymers tend to be more soluble.[1] The structure of the side chains, such as their length and branching, plays a crucial role in improving solubility.[2][3][4] Additionally, the selection of an appropriate solvent or solvent blend is critical for effective dissolution.[5]
Q2: How does side-chain engineering impact the solubility of these polymers?
A2: Side-chain engineering is a key strategy for enhancing the solubility of conjugated polymers like those based on benzothiadiazole.[2] Introducing flexible side chains, such as alkyl or oligoethylene glycol (OEG) chains, can significantly improve solubility.[6] Longer, denser, and branched side chains can enhance polymer-solvent interactions, leading to better dispersion.[3] For instance, introducing branched alkyl chains has been shown to improve the aggregation of polymer backbones, which can influence solubility.[4] Specifically, single-oxygen-containing branched side chains have demonstrated the ability to achieve excellent solubilities of up to 90 mg/mL for some copolymers.[6][7]
Q3: Can the molecular weight of the polymer affect its solubility?
A3: Yes, the molecular weight of a polymer generally has an inverse relationship with its solubility.[1] Higher molecular weight polymers often exhibit lower solubility due to increased cohesive energy density.[1] In some cases, longer reaction times during polymerization can lead to higher molecular weights and the formation of insoluble gels, thereby reducing the yield of the soluble fraction.[8]
Q4: What role does the solvent play in dissolving benzothiadiazole-based polymers?
A4: The choice of solvent is critical for dissolving benzothiadiazole-based polymers. The principle of "like dissolves like" is a good starting point, where the polarity of the solvent should match that of the polymer. Chlorobenzene has been identified as a better solvent than toluene and chloroform for various conjugated polymers.[3] For some benzothiadiazole copolymers, good solubility has been observed in common organic solvents such as CHCl3, CH2Cl2, and THF.[9] In some instances, specific solvent blends, like toluene/1-methylnaphthalene, have been found to effectively dissolve certain polymers at concentrations of 10.0 mg/ml.[5]
Q5: Are there any physical methods to improve the dissolution of these polymers?
A5: Yes, physical methods such as heating and sonication can be employed to enhance the dissolution of benzothiadiazole-based polymers.[3] Heating a polymer solution to an elevated temperature (e.g., 60-80°C) can help achieve a homogeneous solution.[10] Sonication, the application of ultrasound energy, can accelerate the dissolution process by breaking down polymer agglomerates and increasing the interaction between the polymer and the solvent.[11][12] However, it's important to note that prolonged or high-power sonication can potentially lead to polymer chain degradation.[13]
Troubleshooting Guides
Issue 1: Polymer fails to dissolve in a common organic solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | Select a solvent with a similar polarity to the polymer. Chlorobenzene and o-dichlorobenzene are often effective for conjugated polymers.[3][7] Consider using a solvent blend to fine-tune the solubility parameter.[5] | The polymer will show increased solubility or fully dissolve in the new solvent or solvent blend. |
| High Molecular Weight | If possible, synthesize a lower molecular weight version of the polymer. Shorter polymerization reaction times can sometimes lead to lower molecular weights.[8] | The lower molecular weight polymer will exhibit improved solubility. |
| Insufficient Mixing Energy | Gently heat the mixture while stirring.[3] Utilize a sonication bath to provide additional energy for dissolution.[11] | The polymer will dissolve more readily with the application of heat and/or sonication. |
Issue 2: Polymer precipitates out of solution upon cooling.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | The solution was saturated at a higher temperature. Try using a slightly larger volume of solvent to create a less concentrated solution. | The polymer will remain in solution at room temperature. |
| Poor Solvent Quality at Lower Temperatures | Use a better solvent or a solvent blend that maintains good solubility across a wider temperature range.[3] | The polymer will remain dissolved as the solution cools. |
| Crystallization/Aggregation | The polymer chains are aggregating and crystallizing out of solution. This can sometimes be mitigated by using branched side chains in the polymer design to disrupt regular packing.[4] | A polymer with modified side chains will exhibit greater stability in solution. |
Issue 3: Inconsistent solubility between different batches of the same polymer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variation in Molecular Weight | Characterize the molecular weight of each batch using techniques like Gel Permeation Chromatography (GPC).[14] | Identification of molecular weight differences will explain the solubility variations. |
| Presence of Impurities or Cross-linked Material | Purify the polymer using techniques like Soxhlet extraction to remove low-molecular-weight oligomers and catalyst residues.[15] | A purified polymer will exhibit more consistent solubility. |
| Differences in Polydispersity | Analyze the polydispersity index (PDI) of each batch. A broader PDI can indicate a wider range of chain lengths, which can affect solubility. | Batches with similar PDI values should have more consistent solubility. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol provides a standardized method for determining the equilibrium solubility of a benzothiadiazole-based polymer in a specific solvent.
-
Preparation: Add an excess amount of the polymer to a vial containing a known volume of the desired solvent. An excess of solid should be visibly present.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the vial to stand at the constant temperature to let the undissolved solid settle. Centrifugation can be used to facilitate this process.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved polymer in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy by measuring the absorbance at the polymer's λmax. The solubility is then calculated from this concentration.
Visualizations
Caption: Workflow for enhancing the solubility of benzothiadiazole-based polymers.
Caption: Logical relationships in side-chain engineering for improved solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Effects of alkyl chains of benzothiadiazole-based conjugated polymers on the photovoltaic performance of non-fullerene organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Solubilizing Benzodifuranone-Based Conjugated Copolymers with Single-Oxygen-Containing Branched Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclopentadithiophene–benzothiadiazole copolymers with permutations of repeating unit length and ratios; synthesis, optical and electrochemical proper ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22946D [pubs.rsc.org]
- 9. Synthesis and characterization of copolymers based on benzothiadizole-thiophene-phenylenevinylene | Semantic Scholar [semanticscholar.org]
- 10. Sonocrystallization of Conjugated Polymers with Ultrasound Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. omicsonline.org [omicsonline.org]
- 15. DSpace [repository.kaust.edu.sa]
Preventing degradation of 2,1,3-Benzothiadiazole compounds during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,1,3-benzothiadiazole (BTD) compounds during their synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and functionalization of 2,1,3-benzothiadiazole and its derivatives.
Issue 1: Low Yield or No Product in the Synthesis of the 2,1,3-Benzothiadiazole Core
Question: I am attempting to synthesize the 2,1,3-benzothiadiazole core from o-phenylenediamine and thionyl chloride, but I am getting a low yield or no desired product. What could be the issue?
Answer: The synthesis of the 2,1,3-benzothiadiazole core is a robust reaction but can be sensitive to certain conditions. Here are potential causes and solutions:
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Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
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Reagent Quality: Use freshly distilled or high-purity thionyl chloride and pyridine. Old or impure reagents can lead to side reactions and lower yields.
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Reaction Temperature: The reaction of o-phenylenediamine with thionyl chloride is typically exothermic. It's important to control the temperature, often by the slow addition of thionyl chloride at a low temperature (e.g., 0 °C) before gently refluxing.
-
Stoichiometry: A slight excess of thionyl chloride is often used to ensure complete conversion of the diamine.
Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole
This protocol is adapted from established methods with a reported yield of at least 85%.[1]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve o-phenylenediamine in anhydrous pyridine.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add two equivalents of thionyl chloride dropwise via the dropping funnel while maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
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Work-up: Cool the reaction mixture and carefully pour it into ice water. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2,1,3-benzothiadiazole.
Issue 2: Degradation of the Benzothiadiazole Ring During Functionalization
Question: I am observing the degradation of the 2,1,3-benzothiadiazole ring during subsequent functionalization reactions, particularly cross-coupling reactions. What are the likely causes and how can I prevent this?
Answer: The 2,1,3-benzothiadiazole ring is generally stable due to its aromaticity, but it can be susceptible to degradation under certain conditions, primarily reductive cleavage and cleavage under strongly basic/nucleophilic conditions.
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Reductive Cleavage: The thiadiazole ring can be cleaved under reducing conditions, converting the benzothiadiazole back to the corresponding o-phenylenediamine.[1]
-
Prevention: Avoid strong reducing agents (e.g., LiAlH4, NaBH4 in the presence of certain catalysts) if the BTD core needs to be preserved. If a reduction is necessary elsewhere in the molecule, consider using milder reagents or protecting the BTD core if possible.
-
-
Cleavage under Basic/Nucleophilic Conditions: The electron-deficient nature of the benzothiadiazole ring, especially when substituted with further electron-withdrawing groups, makes it susceptible to nucleophilic attack and ring-opening. This can be a problem in reactions like Suzuki or Stille couplings that often employ strong bases.
-
Prevention:
-
Choice of Base: Use milder bases in your cross-coupling reactions. For Suzuki couplings, consider using carbonates (e.g., K2CO3, Cs2CO3) or phosphates (K3PO4) instead of hydroxides. For some sensitive substrates, fluoride sources (e.g., KF) can be effective.
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Reaction Temperature: Lowering the reaction temperature can often minimize degradation.
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Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
-
Logical Workflow for Troubleshooting Degradation
Caption: Troubleshooting logic for BTD degradation.
Frequently Asked Questions (FAQs)
Synthesis of Key Intermediates
Q1: What is the best way to synthesize 4,7-dibromo-2,1,3-benzothiadiazole?
A1: 4,7-Dibromo-2,1,3-benzothiadiazole is a crucial intermediate for further functionalization. The most common method is the direct bromination of 2,1,3-benzothiadiazole.
Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
-
Reaction Setup: In a two-necked round-bottom flask, place 2,1,3-benzothiadiazole and 48% hydrobromic acid (HBr).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine in HBr dropwise.
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Reaction: After addition, allow the mixture to stir at room temperature for 4 hours, followed by reflux for 6 hours. An orange precipitate should form.
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Work-up: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite (NaHSO3) to quench the excess bromine.
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Purification: Filter the solid product, wash thoroughly with deionized water, and then with diethyl ether. The product can be further purified by recrystallization from ethanol to yield the desired product.
Data on Bromination Methods
| Brominating Agent | Solvent/Acid | Temperature | Time | Yield | Reference |
| Br2 | 48% HBr | 0 °C to Reflux | 10 h | 83% | [2] |
| NBS | Conc. H2SO4 | 60 °C | 12 h | 69% | [3] |
Cross-Coupling Reactions
Q2: My Suzuki-Miyaura coupling reaction with 4,7-dibromo-2,1,3-benzothiadiazole is giving low yields and a mixture of mono- and di-substituted products. How can I improve the selectivity and yield?
A2: Achieving high yields and selectivity in Suzuki-Miyaura couplings with di-halogenated benzothiadiazoles can be challenging. Here are some key parameters to consider:
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Catalyst System: The choice of palladium catalyst and ligand is critical. For many BTD derivatives, catalyst systems like Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands (e.g., P(o-tolyl)3) are effective.
-
Base: The base plays a crucial role. While stronger bases can sometimes improve catalytic activity, they can also lead to degradation of the BTD core. A systematic screening of bases is often necessary.
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Solvent: A combination of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is typically used. The ratio can influence the reaction rate and selectivity.
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Stoichiometry of Boronic Acid: To favor di-substitution, a slight excess (e.g., 2.2-2.5 equivalents) of the boronic acid is recommended. For mono-substitution, using a sub-stoichiometric amount of the boronic acid can be effective, but often leads to mixtures that are difficult to separate.
Data on Suzuki-Miyaura Coupling Conditions
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pd2(dba)3 | P(o-tolyl)3 | Na2CO3 | Toluene/H2O | 110 | 24 | Di-thienyl | - | [2] |
| Pd(PPh3)4 | - | Na2CO3 | Toluene/Ethanol/H2O | Reflux | 45 | Di-thienyl | 92 | |
| Pd(dppf)Cl2 | - | K2CO3 | MeCN/H2O | 80 | 1-2 | Di-pyridinyl | Variable | [4] |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Q3: I am considering a Stille coupling with 4,7-dibromo-2,1,3-benzothiadiazole. What are the recommended conditions?
A3: Stille coupling is another powerful method for C-C bond formation with BTD derivatives and can sometimes be more effective than Suzuki coupling for certain substrates.
-
Catalyst: Pd(PPh3)4 and PdCl2(PPh3)2 are commonly used catalysts for Stille couplings.
-
Solvent: Anhydrous, non-polar solvents like toluene or THF are typically employed.
-
Additives: In some cases, additives like CuI can enhance the reaction rate.
-
Purity of Organostannane: The purity of the organostannane reagent is crucial for achieving high yields.
Data on Stille Coupling Conditions
| Palladium Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pd(PPh3)4 | Toluene | 110 | 24 | Di-thienyl | - | [2] |
| PdCl2(PPh3)2 | Toluene | Reflux | 48 | Di-thienyl | 60 | [5] |
Purification
Q4: I am having difficulty purifying my 2,1,3-benzothiadiazole derivative. What are some common strategies?
A4: Purification of BTD derivatives can be challenging due to the potential for closely related impurities.
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is key. Often, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is effective.
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Recrystallization: If the product is a solid, recrystallization can be a very effective method for achieving high purity. Experiment with different solvent systems to find one in which the product has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain soluble.
-
Preparative TLC or HPLC: For small quantities of valuable material or for separating very similar compounds, preparative thin-layer chromatography or high-performance liquid chromatography can be used.
Troubleshooting Purification
-
Streaking on TLC: If your product streaks on the TLC plate, consider adding a small amount of a polar solvent like methanol to your eluent or pre-treating the silica gel with a base (e.g., triethylamine in the eluent) if your compound is basic.
-
Co-elution of Impurities: If impurities are co-eluting with your product, try a different solvent system with different polarity or consider a different stationary phase for your column chromatography (e.g., alumina instead of silica gel).
Stability
Q5: How stable are 2,1,3-benzothiadiazole compounds to acidic conditions?
A5: The 2,1,3-benzothiadiazole core is generally stable to acidic conditions. This is evidenced by the fact that bromination is often carried out in strong acids like concentrated sulfuric acid or hydrobromic acid without significant degradation of the heterocyclic ring. However, the stability can be influenced by the substituents on the benzene ring. Very strong electron-donating groups might increase the susceptibility to electrophilic attack on the benzene ring under harsh acidic conditions. For most synthetic procedures, the BTD core can be considered robust to acidic work-ups and chromatography on silica gel.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties [mdpi.com]
Troubleshooting low quantum yield in benzothiadiazole fluorophores
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low fluorescence quantum yield with benzothiadiazole (BTD) derivatives.
Frequently Asked Questions (FAQs)
Q1: My benzothiadiazole fluorophore has a very low or no fluorescence signal. What are the primary causes?
A1: Low fluorescence quantum yield in BTD derivatives typically stems from one or more of the following factors: environmental conditions, intrinsic molecular properties, or sample purity. The most common culprits include solvent-induced quenching, aggregation at high concentrations, the presence of quenching impurities, and inherent structural features that promote non-radiative decay. A systematic approach is crucial to diagnose the specific cause.
Technical Support Center: Scaling Up the Synthesis of 2,1,3-Benzothiadiazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2,1,3-Benzothiadiazole-4-carbaldehyde.
Synthesis Workflow & Troubleshooting Logic
The recommended scalable synthesis follows a modern three-step route designed to maximize yield and regioselectivity while avoiding harsh reaction conditions. This workflow diagram outlines the key stages and critical troubleshooting points.
Technical Support Center: Fabricating Organic Electronic Devices with Benzothiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication of organic electronic devices incorporating benzothiadiazole-based materials.
Frequently Asked Questions (FAQs)
Q1: My benzothiadiazole-based material has poor solubility in common organic solvents. How can I improve this?
A1: Poor solubility is a frequent challenge. Here are several strategies to address this:
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Solvent Selection: Experiment with a range of solvents. While common solvents like chloroform, toluene, and chlorobenzene are often used, a dual solvent system can be effective. For example, varying the ratio of chloroform to toluene can significantly improve solubility and subsequent film morphology.[1][2]
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Molecular Design: The chemical structure of the benzothiadiazole derivative plays a crucial role. The attachment of alkyl chains, such as hexyl groups, to the molecular backbone can enhance solubility.[3] However, the position of these chains is critical to avoid steric hindrance that could negatively impact molecular packing and charge transport.[2]
-
Temperature: Gently heating the solvent while dissolving the material can increase solubility. However, be cautious of potential degradation at high temperatures.
Q2: The performance of my organic field-effect transistor (OFET) is poor, showing low charge carrier mobility. What are the likely causes and solutions?
A2: Low charge carrier mobility in benzothiadiazole-based OFETs can stem from several factors related to the active layer morphology and energy level alignment.
-
Film Morphology and Crystallinity: The ordering of the molecules in the thin film is critical for efficient charge transport.
-
Solvent Engineering: The choice of solvent and the use of solvent mixtures can control the crystallinity and morphology of the film. For instance, a 1.5:1 ratio of chloroform to toluene has been shown to improve molecular ordering and hole mobility in certain benzothiadiazole-based small molecules.[1] Single solvent systems often result in poor film morphologies and low crystallinity.
-
Annealing: Thermal annealing after film deposition can improve molecular packing and crystallinity, leading to higher mobility.[4] However, the optimal annealing temperature needs to be determined for each specific material, as excessive temperatures can be detrimental.[5]
-
-
Energy Level Mismatch: Inefficient charge injection from the electrodes can limit device performance. This can be addressed by:
-
Functional Group Modification: The electronic properties of the benzothiadiazole core can be tuned by introducing electron-withdrawing or electron-donating groups. For example, fluorination or cyano-substitution can lower the LUMO level, which is important for n-type materials to facilitate electron injection.[4][6]
-
Interfacial Layers: Using an appropriate self-assembled monolayer (SAM) on the dielectric surface can improve the interface and facilitate better charge transport.
-
Q3: I am observing significant device-to-device variation. What are the primary reasons and how can I improve consistency?
A3: Device-to-device variation is often a result of inconsistencies in the fabrication process, particularly in the active layer deposition.
-
Deposition Technique: The method of film deposition greatly influences uniformity.
-
Spin-Coating: While widely used, spin-coating can sometimes lead to variations in thickness and morphology, especially if parameters like spin speed and acceleration are not precisely controlled.
-
Inkjet Printing: This technique offers better control over material deposition and can minimize material waste, potentially leading to more uniform films.[1][2]
-
-
Substrate Preparation: The surface chemistry of the substrate must be consistent. Ensure a thorough and repeatable cleaning process for all substrates. Surface treatments, such as with octadecyltrimethylsilane (OTMS), should be applied uniformly.[5]
-
Environmental Control: The fabrication environment, including temperature, humidity, and atmospheric composition, should be carefully controlled, as these can affect solvent evaporation rates and film formation.
Troubleshooting Guides
Issue 1: Poor Film Quality (Cracks, Pinholes, or High Roughness)
| Symptom | Possible Cause | Suggested Solution |
| Cracked Film | Rapid solvent evaporation; Mismatched thermal expansion coefficients between the film and substrate; High internal stress in the film. | Use a solvent with a higher boiling point or a co-solvent system to slow down evaporation. Optimize the annealing temperature and ramp rates. Consider using a more flexible substrate. |
| Pinholes in Film | Incomplete wetting of the substrate; Particulate contamination. | Ensure the substrate is scrupulously clean. Use a surface treatment to improve wetting. Work in a cleanroom environment and filter all solutions. |
| High Surface Roughness | Uncontrolled crystallization; Material aggregation in solution. | Optimize the solvent system and deposition parameters (e.g., spin speed).[1][7][2] Try thermal annealing to recrystallize the film. Ensure the material is fully dissolved before deposition. |
Issue 2: Sub-optimal Device Performance in Organic Solar Cells (OSCs)
| Symptom | Possible Cause | Suggested Solution |
| Low Open-Circuit Voltage (Voc) | Poor energy level alignment between the donor and acceptor materials. | Select donor/acceptor pairs with appropriate HOMO/LUMO energy level offsets. Modify the benzothiadiazole core with electron-withdrawing groups like fluorine to lower the HOMO level of the donor polymer.[8] |
| Low Short-Circuit Current (Jsc) | Inefficient light absorption; Poor charge transport and collection. | Choose materials with complementary absorption spectra to cover a broader range of the solar spectrum. Optimize the active layer morphology through solvent engineering or thermal annealing to create efficient pathways for charge transport.[9] |
| Low Fill Factor (FF) | High series resistance or low shunt resistance. | Improve the conductivity of the transport layers. Optimize the active layer morphology to reduce charge recombination. Ensure good contact between the active layer and the electrodes. |
Quantitative Data Summary
The following tables summarize key performance parameters for various benzothiadiazole-based materials and devices.
Table 1: Performance of Benzothiadiazole-based Organic Field-Effect Transistors (OFETs)
| Material | Functionalization | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 3HTBTT | Thiophene/Hexylthiophene | Inkjet Printing | 0.01 (hole) | - | [7] |
| PCDTT-DCNBT | Dicyano | - | 0.031 (electron) | 5 x 10² | [4] |
| PCDTT-FCNBT | Fluoro/Cyano | - | 0.4 (electron) | - | [4] |
| PCDTT-NO₂FBT | Nitro/Fluoro | - | 0.024 (electron) | - | [4][6] |
| NDI-BTT-NDI | - | - | 0.0288 (electron) | - | [5] |
| NDI-TBZT-NDI | - | - | 0.151 (electron) | - | [5] |
Table 2: Electronic Properties of Functionalized Benzothiadiazole-based Polymers
| Polymer | Functional Group | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| PCDTT-DCNBT | Dicyano | -5.48 | - | - | [10] |
| PCDTT-FCNBT | Fluoro/Cyano | -5.40 | - | - | [10] |
| PCDTT-NO₂FBT | Nitro/Fluoro | -5.51 | - | - | [10] |
| R (Reference) | - | ~ -5.0 | ~ -3.0 | 1.97 | [11] |
| D1 | BT derivative | ~ -5.0 | ~ -3.0 | 1.57 | [11] |
| D2 | BT derivative | ~ -5.0 | ~ -3.0 | 1.48 | [11] |
| D3 | BT derivative | ~ -5.0 | ~ -3.0 | 1.33 | [11] |
| D4 | BT derivative | ~ -5.0 | ~ -3.0 | 1.47 | [11] |
| D5 | BT derivative | ~ -5.0 | ~ -3.0 | 1.58 | [11] |
Experimental Protocols
Protocol 1: Fabrication of a Top-Contact/Bottom-Gate OFET
This protocol describes a general procedure for fabricating an OFET device.
-
Substrate Cleaning:
-
Substrates (e.g., n++-Si with 300 nm SiO₂) are sonicated in detergent, deionized water, acetone, and isopropanol for 10 minutes each.
-
The cleaned substrates are then treated with O₂ plasma.
-
-
Surface Modification:
-
A self-assembled monolayer (SAM), such as octadecyltrimethylsilane (OTMS), is formed on the SiO₂ surface to improve the interface with the organic semiconductor.[5]
-
-
Active Layer Deposition:
-
The benzothiadiazole-based material is dissolved in a suitable solvent (e.g., chloroform, toluene, or a mixture).
-
The solution is deposited onto the substrate using spin-coating or inkjet printing to form the semiconducting thin film.
-
-
Thermal Annealing (Optional):
-
The film is annealed at an optimized temperature to improve crystallinity and charge transport properties.
-
-
Electrode Deposition:
-
Source and drain electrodes (e.g., Cr/Au) are thermally evaporated onto the organic semiconductor layer through a shadow mask.
-
Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell
This protocol outlines the steps for creating a standard BHJ solar cell.
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[12]
-
-
Hole Transport Layer (HTL) Deposition:
-
A layer of a hole transport material, such as PEDOT:PSS, is spin-coated onto the ITO.
-
-
Active Layer Deposition:
-
A blend of the benzothiadiazole-based donor polymer and a fullerene or non-fullerene acceptor is dissolved in an organic solvent.
-
This solution is then spin-coated on top of the HTL inside a nitrogen-filled glovebox.[12]
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
An electron transport layer (e.g., Ca, LiF) and a metal cathode (e.g., Al) are deposited sequentially via thermal evaporation under high vacuum.
-
Visual Guides
Caption: General workflow for organic electronic device fabrication.
Caption: Troubleshooting flowchart for poor device performance.
Caption: Effect of electron-withdrawing groups on energy levels.
References
- 1. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02036C [pubs.rsc.org]
- 4. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Controlling film morphology in conjugated polymer:fullerene blends with surface patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [repository.kaust.edu.sa]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Benzothiadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability of benzothiadiazole derivatives in device applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of benzothiadiazole derivatives in electronic devices?
A1: The stability of benzothiadiazole (BT) derivatives is primarily influenced by their molecular structure and the operating environment. Key factors include:
-
Frontier Molecular Orbital (FMO) Energy Levels: Higher Highest Occupied Molecular Orbital (HOMO) levels can make the material susceptible to oxidation. Lowering the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) levels, often through the introduction of electron-withdrawing groups, can enhance air stability.[1][2]
-
Photostability: The intrinsic photostability of the BT core makes it suitable for applications requiring prolonged light exposure, such as in solar cells.[3]
-
Thermal Stability: Many BT derivatives exhibit remarkable thermal stability, which is a crucial characteristic for applications in electronic devices that may operate at elevated temperatures.[3]
-
Environmental Factors: Exposure to moisture and oxygen can lead to degradation.[2][4] The hydrophobic nature of certain derivatives, such as those with fluorine substitution, can mitigate water-induced degradation.[5]
Q2: How can I improve the stability of my benzothiadiazole-based materials?
A2: Several strategies can be employed to enhance stability:
-
Molecular Engineering: Introducing electron-withdrawing groups (EWGs) like fluorine (-F), cyano (-CN), or sulfonyl (-SO2R) to the benzothiadiazole core is a common and effective strategy.[1] Fluorination, in particular, can lower both HOMO and LUMO energy levels, leading to improved air stability and better intermolecular interactions.[1][6]
-
π-System Extension: Extending the π-conjugated system of the molecule can enhance electronic delocalization and improve stability.[3][7]
-
Asymmetric Design: Utilizing an asymmetric molecular structure can suppress charge accumulation at interfaces and improve device stability.[8]
-
Device Encapsulation: Properly encapsulating the device can protect the active layer from environmental factors like moisture and oxygen, significantly improving operational lifetime.
Q3: What are the most common synthetic precursors for functionalized benzothiadiazole derivatives?
A3: The most common and versatile precursor is 4,7-dibromo-2,1,3-benzothiadiazole.[1][9] This compound is typically synthesized by the bromination of 2,1,3-benzothiadiazole and serves as a building block for introducing various functional groups at the 4 and 7 positions through cross-coupling reactions like Suzuki or Stille.[3][9]
Q4: Which characterization techniques are essential for evaluating the stability of new benzothiadiazole derivatives?
A4: A combination of electrochemical, spectroscopic, and device-level testing is crucial:
-
Cyclic Voltammetry (CV): This technique is fundamental for determining the HOMO and LUMO energy levels, which are critical indicators of electrochemical stability.[1][2]
-
UV-Vis Spectroscopy: Used to determine the optical bandgap and assess the material's absorption properties.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the material by monitoring its weight change as a function of temperature.
-
Device Aging Studies: Involves testing the performance of devices (e.g., solar cells, OLEDs) over time under controlled stress conditions (e.g., continuous illumination, elevated temperature, and humidity) to evaluate operational stability.[5][10]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield during synthesis of 4,7-dibromo-2,1,3-benzothiadiazole | - Insufficient brominating agent.- Incorrect reaction temperature or time. | - Use an appropriate excess of N-bromosuccinimide (NBS).[1]- Carefully control the reaction temperature (e.g., 60°C) and ensure sufficient reaction time (e.g., 12 hours).[1]- Pour the reaction mixture into ice water to ensure complete precipitation of the product.[1] |
| Difficulty in purifying final product after cross-coupling reactions | - Formation of difficult-to-separate mixtures of starting material, mono-substituted, and di-substituted products.[11] | - Optimize the stoichiometry of reactants and catalyst loading.- Consider using direct C-H arylation methods, which can offer higher selectivity and reduce the number of synthetic steps.[11]- Employ careful column chromatography with a well-chosen solvent system for purification. |
| Poor device performance (e.g., low efficiency in solar cells) | - Mismatch of energy levels between the benzothiadiazole derivative and other layers.- Poor morphology of the active layer thin film.[1]- High rate of non-radiative recombination.[5] | - Use cyclic voltammetry to ensure proper energy level alignment.- Modify the side chains of the derivative; bulkier groups can influence molecular packing.[1]- Optimize thin-film deposition conditions (e.g., solvent, annealing temperature) to improve crystallinity and morphology.[6] |
| Rapid degradation of device in ambient conditions | - High HOMO level leading to oxidation.- Susceptibility to moisture-induced degradation. | - Introduce strong electron-withdrawing groups (e.g., -F, -CN) to lower the HOMO level.[1][2]- Incorporate hydrophobic functional groups (e.g., fluorine-containing alkyl chains) to repel water.[5]- Ensure the device is properly encapsulated. |
Quantitative Data Presentation
Table 1: Effect of Electron-Withdrawing Groups (EWGs) on FMO Energy Levels of Benzothiadiazole Derivatives
| Derivative Class | Electron-Withdrawing Group (EWG) | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Key Stability Feature |
| Fluorinated BT | Fluorine (-F) | Lowered | Lowered | Tunable | Improved air stability and intermolecular interactions.[1][6] |
| Cyanated BT | Cyano (-CN) | Significantly Lowered | Significantly Lowered | Narrowed | Beneficial for n-type materials, but may pose synthetic challenges.[1][4] |
| Nitrated BT | Nitro (-NO₂) | Lowered | Significantly Lowered | Narrowed | Strong acceptor character, but less explored in D-A polymers.[4] |
| Sulfonylated BT | Sulfonyl (-SO₂R) | Lowered | Lowered | Tunable | Bulky nature can influence thin-film morphology.[1] |
Note: The presented values are generalized from various research articles. Direct comparison should be made with caution, as the molecular backbone also influences electronic properties.[1]
Table 2: Stability of Unencapsulated Perovskite Solar Cells (PSCs) with Different Interface Materials
| Interface Material | Initial PCE (%) | Stability (retained % of initial PCE) | Conditions |
| F-substituted BTF-BA | 19.6 | >90% | After 1500 hours in air with 30% humidity.[5] |
| Conventional TiO₂ | 17.8 | Lower (data not specified) | - |
| PCBM | 16.3 | Lower (data not specified) | - |
Experimental Protocols
Protocol 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
This protocol describes a common synthetic route for a key precursor used in the functionalization of benzothiadiazole.
Materials:
-
2,1,3-benzothiadiazole
-
Concentrated sulfuric acid (H₂SO₄)
-
N-bromosuccinimide (NBS)
-
Deionized water, methanol, n-hexane
Procedure:
-
Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution while maintaining a controlled temperature (e.g., 60°C).[1]
-
Stir the reaction mixture vigorously for a specified duration (e.g., 12 hours).[1]
-
After the reaction is complete, carefully pour the mixture into a beaker containing ice water to precipitate the crude product.[1][12]
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid thoroughly with deionized water, followed by methanol, and then n-hexane to remove impurities.[1]
-
Dry the purified product under vacuum.
Protocol 2: Characterization by Cyclic Voltammetry (CV)
This protocol outlines the procedure for determining the HOMO and LUMO energy levels of a synthesized benzothiadiazole derivative.
Materials & Equipment:
-
Benzothiadiazole derivative
-
Suitable solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare a solution of the benzothiadiazole derivative in the chosen solvent containing the supporting electrolyte.[1]
-
Assemble the three-electrode setup in the electrochemical cell containing the solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform the cyclic voltammetry scan, sweeping the potential to measure the oxidation and reduction peaks.
-
Record the onset potentials for the first oxidation (E_ox,onset) and first reduction (E_red,onset) peaks.[2]
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard):
-
HOMO (eV) = -[E_ox,onset - E₁/₂(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red,onset - E₁/₂(Fc/Fc⁺) + 4.8]
-
Mandatory Visualizations
Caption: Workflow for the synthesis of functionalized benzothiadiazole derivatives.
Caption: Logic diagram for selecting a stability enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple benzothiadiazole derivatives as buried interface materials towards efficient and stable n–i–p perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Enhanced performance of perovskite solar cells via construction of benzothiadiazole-based hole transport materials utilizing an asymmetric strategy - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 10. Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 2,1,3-Benzothiadiazole and Other Electron-Accepting Units in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics, with its promise of flexible, lightweight, and cost-effective devices, relies heavily on the molecular design of its core components. Among the most critical of these are electron-accepting (or n-type) materials, which are essential for creating efficient organic solar cells (OSCs), organic field-effect transistors (OFETs), and biosensors. For years, 2,1,3-Benzothiadiazole (BTD) has been a cornerstone acceptor unit due to its strong electron-withdrawing nature, rigid planar structure, and synthetic versatility.[1][2] This guide provides an objective comparison of BTD with other prominent electron-accepting units, supported by experimental data, to aid researchers in the selection and design of next-generation organic electronic materials.
Key Electron-Accepting Units: A Structural Overview
The performance of an electron-accepting unit is intrinsically linked to its molecular structure. The electron-withdrawing strength, planarity, and potential for intermolecular interactions all play a crucial role. Below is a comparison of BTD with several popular alternatives, including its own functionalized derivatives and other heterocyclic systems like Diketopyrrolopyrrole (DPP) and Perylene diimide (PDI).
Caption: Molecular structures of BTD and competing electron acceptor units.
Performance in Organic Field-Effect Transistors (OFETs)
The electron mobility (μe) is a critical parameter for OFETs, indicating how efficiently electrons can move through the semiconducting material. The choice of the acceptor unit within a donor-acceptor (D-A) copolymer has a profound impact on this property. Functionalization of the BTD core is a common strategy to tune these characteristics.
A study comparing different functional groups on a BTD unit within a D-A copolymer (PCDTT) demonstrated significant performance variations.[3][4] The introduction of cyano and fluorine groups was shown to be an effective approach for modulating polymer morphology and enhancing electron transport.
| Polymer Backbone | Acceptor Unit | Max. Electron Mobility (μe,max) |
| PCDTT | 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT) | 0.4 cm² V⁻¹ s⁻¹ [3] |
| PCDTT | 5,6-dicyano-2,1,3-benzothiadiazole (DCNBT) | 0.031 cm² V⁻¹ s⁻¹[3][4] |
| PCDTT | 5-fluoro-6-nitrobenzo-2,1,3-thiadiazole (NO₂FBT) | 0.024 cm² V⁻¹ s⁻¹[3][4] |
| PCDTT | 5,6-difluoro-2,1,3-benzothiadiazole (DFBT) | 0.17 cm² V⁻¹ s⁻¹[3] |
Key Findings:
-
The combination of fluorine and cyano groups in FCNBT resulted in a polymer with significantly improved electron mobility, attributed to increased backbone linearity and higher thin-film crystallinity.[3]
-
While dicyano-functionalization (DCNBT) is known to create strong acceptors, it can disrupt backbone planarity due to steric hindrance, leading to moderate performance.[3]
-
The nitro-functionalized BTD (NO₂FBT) showed the lowest performance, as steric effects twisted the nitro group out of conjugation with the BTD core, limiting its efficacy as a π-acceptor.[3][4]
Performance in Organic Solar Cells (OSCs)
In OSCs, the power conversion efficiency (PCE) is the primary metric of performance. The acceptor unit influences the material's light absorption, energy levels, and charge separation/transport properties. BTD and its derivatives have been extensively used in both polymer donors and non-fullerene acceptors.
| Donor | Acceptor Material/Unit | PCE (%) | Open-Circuit Voltage (Voc) (V) |
| P3HT | PI-BT (BTD/Phthalimide-based) | 2.54% | 0.96 V[5] |
| P3HT | N6 (DPP/BTD-based) | 1.16% | 1.08 V[6][7] |
| Polymer Donors | Fluorinated BTD (FBT) based polymers | >18% (non-fullerene) | N/A[8][9] |
| PDTBDT-xF-BTs | PC₇₁BM | 1.69% (0F) to 5.28% (6F) | N/A[10] |
Key Findings:
-
BTD derivatives, when combined with other units like phthalimide, can create efficient non-fullerene acceptors.[5]
-
Hybrid structures incorporating both DPP and BTD units have been designed, achieving very high open-circuit voltages, which is a desirable trait for high-efficiency solar cells.[6][7]
-
Fluorination of the BTD unit is a highly effective strategy for boosting PCE.[11] Adding fluorine atoms lowers the material's energy levels, which typically increases the open-circuit voltage.[10][12] It also enhances molecular packing and crystallinity, leading to better charge transport and overall device performance.[11]
Underlying Principles: The Donor-Acceptor Model
The success of BTD and similar units in organic electronics is based on the donor-acceptor (D-A) design principle. In a D-A type molecule or polymer, an electron-rich donor unit is covalently linked to an electron-poor acceptor unit like BTD. This architecture leads to the formation of new molecular orbitals and a smaller energy gap, which is crucial for absorbing a broader range of the solar spectrum.
Upon photoexcitation, an electron is promoted to the Lowest Unoccupied Molecular Orbital (LUMO), leading to a phenomenon known as Intramolecular Charge Transfer (ICT), where electron density is internally shifted from the donor to the acceptor. This pre-separation of charge facilitates efficient charge generation in solar cells and influences the emissive properties in fluorescent probes.[13][14]
Caption: Intramolecular Charge Transfer (ICT) in a D-A system.
Experimental Methodologies
The data presented in this guide is derived from standard characterization techniques for organic electronic materials and devices.
Fabrication of Organic Field-Effect Transistors (OFETs)
A typical workflow for creating and testing OFETs involves solution-processing of the semiconducting polymer onto a substrate.
Caption: General experimental workflow for OFET fabrication and testing.
Protocol:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the gate electrode and dielectric, respectively. The substrate is rigorously cleaned using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer, such as hexamethyldisilazane (HMDS), to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: The D-A polymer is dissolved in a high-boiling-point organic solvent (e.g., chlorobenzene, o-dichlorobenzene). The solution is then spin-coated onto the substrate to form a thin film.
-
Annealing: The film is thermally annealed at a specific temperature (e.g., 150-250 °C) to remove residual solvent and improve the molecular ordering (crystallinity) of the polymer film.
-
Electrode Deposition: Gold source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask via thermal evaporation, completing the top-contact, bottom-gate device architecture.
-
Characterization: The transistor's electrical characteristics (output and transfer curves) are measured in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer. Key metrics like charge carrier mobility and the on/off current ratio are extracted from these curves.[15]
Fabrication of Organic Solar Cells (OSCs)
OSC fabrication involves creating a bulk heterojunction (BHJ) active layer, where the electron donor and acceptor materials are intimately mixed.
Protocol:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass serves as the transparent anode. It is cleaned and treated with a hole transport layer (HTL) like PEDOT:PSS.
-
Active Layer Deposition: The electron donor (e.g., a polymer) and the electron acceptor (e.g., a BTD-based molecule or fullerene) are co-dissolved in a solvent. This blend solution is spin-coated onto the HTL to form the BHJ active layer.
-
Interlayer and Cathode Deposition: An electron transport layer (ETL) (e.g., Ca, ZnO) and a metal cathode (e.g., Al) are sequentially deposited on top of the active layer via thermal evaporation under high vacuum.
-
Characterization: The device's current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). Key parameters like PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are determined from the J-V curve.[5][10]
Conclusion
2,1,3-Benzothiadiazole remains a highly relevant and powerful electron-accepting unit in the design of materials for organic electronics. Its performance can be significantly enhanced through strategic functionalization, particularly with fluoro and cyano groups, which can fine-tune energy levels and improve molecular packing. While alternative acceptors like DPP and PDI also enable high-performance materials, BTD's synthetic accessibility and the vast body of research surrounding its derivatives ensure its continued importance. The choice of acceptor ultimately depends on the specific application, whether the goal is to maximize charge mobility in a transistor or to optimize light absorption and energy level alignment in a solar cell. This guide provides a data-driven foundation for researchers to make informed decisions in the molecular engineering of next-generation organic electronic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A diketopyrrolopyrrole and benzothiadiazole based small molecule electron acceptor: design, synthesis, characterization and photovoltaic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Performance Validation of Solar Cells with Benzothiadiazole Acceptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of highly efficient and stable organic solar cells (OSCs) has propelled the development of novel non-fullerene acceptors (NFAs). Among these, materials incorporating the benzothiadiazole (BT) moiety have emerged as a particularly promising class, consistently achieving high power conversion efficiencies (PCEs).[1][2] This guide provides an objective comparison of the performance of solar cells utilizing benzothiadiazole acceptors against alternative acceptor materials, supported by experimental data and detailed protocols.
Comparative Performance of Benzothiadiazole-Based Acceptors
The performance of organic solar cells is critically dependent on the molecular structure of the electron acceptor. Modifications to the core benzothiadiazole structure, such as methylation and fluorination, have been shown to significantly influence the photovoltaic parameters. The following tables summarize the performance of various benzothiadiazole-based acceptors in comparison to other prominent acceptor types.
Table 1: Performance of Functionalized Benzothiadiazole Derivatives
| Acceptor Derivative | Donor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Non-functionalized (Y6) | PM6 | 0.83 | 26.37 | 74.48 | 16.30 |
| Methylated (CMB) | PM6 | 0.90 | 26.32 | - | 16.46 |
| Fluorinated (CFB) | PM6 | 0.89 | 24.00 | 77.45 | 16.55 |
Data sourced from a study on benzodipyrrole-based acceptors, providing a proxy for the effects of methylation and fluorination on a BT-related core.[1]
Table 2: Benzothiadiazole Acceptors vs. Alternative Non-Fullerene and Fullerene Acceptors
| Acceptor | Donor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Benzothiadiazole-based | |||||
| TQT | PM6 | - | - | - | 18.52 |
| P2 (TzBT-based) | PBDT | - | - | - | 6.13 |
| PBDT-DTNT (NT-based) | PBDT | - | - | - | 6.00 |
| Thiophene-based | |||||
| P1 (Thiophene copolymer) | - | 0.82 | 9.43 | 61.6 | 4.70 |
| Fullerene-based | |||||
| PC71BM | BTP | 0.989 | 12.90 | 55.5 | 7.08 |
| PC71BM | PPh-1F-HD | - | - | - | 7.64 |
| PC61BM | PSiF-DBT | 0.90 | 9.5 | 50.7 | 5.4 |
This table compiles data from multiple sources to provide a broad comparison. Direct comparison is challenging due to variations in donor materials and fabrication conditions.[3][4][5][6][7]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for validating and comparing the performance of organic solar cells. The following is a generalized protocol for the fabrication and characterization of a conventional bulk heterojunction (BHJ) organic solar cell, with specific parameters provided for the high-performing PM6:Y6 system where available.
Device Fabrication
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are dried with a nitrogen gun and then treated with UV-ozone for 15 minutes to enhance the work function of the ITO.[1]
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrates.
-
The substrates are then annealed at a specified temperature (e.g., 150 °C) for a set duration (e.g., 15 minutes) in a nitrogen-filled glovebox.[1]
-
-
Active Layer Deposition (PM6:Y6 Example):
-
A blend of the donor polymer PM6 and the benzothiadiazole acceptor Y6 (typically in a 1:1.2 weight ratio) is dissolved in a solvent like chloroform to a total concentration of 16 mg/mL.[8]
-
A small percentage (e.g., 0.5% v/v) of an additive such as 1-chloronaphthalene can be included to optimize the morphology. The solution is typically stirred at room temperature for several hours.[8]
-
The active layer solution is then spin-coated on top of the HTL inside a nitrogen-filled glovebox. A typical spin-coating speed is 3000 rpm.[8]
-
The film is subsequently annealed at a specific temperature (e.g., 90 °C) for a defined time (e.g., 10 minutes) to promote optimal morphology.[8]
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
A thin electron transport layer (e.g., PDINO) is often spin-coated on top of the active layer.
-
Finally, a metal cathode (e.g., Aluminum or Silver) is deposited via thermal evaporation under high vacuum.
-
Device Characterization
-
Current Density-Voltage (J-V) Characteristics:
-
The J-V curves of the fabricated solar cells are measured using a solar simulator under standard test conditions (AM 1.5G illumination at 100 mW/cm²).[1]
-
From these curves, the key photovoltaic parameters are extracted: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[9][10][11]
-
-
External Quantum Efficiency (EQE):
Visualizing Key Processes and Structures
Diagrams created using Graphviz provide a clear visual representation of the complex structures and workflows involved in solar cell performance validation.
Caption: A typical layered structure of a conventional organic solar cell.
Caption: The sequential workflow for fabricating and characterizing organic solar cells.
Caption: Energy level diagram illustrating charge separation at the donor-acceptor interface.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 3. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. Vacuum-depositable thiophene- and benzothiadiazole-based donor materials for organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Organic Solar Cells Parameters Extraction and Characterization Techniques [mdpi.com]
- 11. jku.at [jku.at]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 2,1,3-Benzothiadiazole-4-carbaldehyde and 5-carbaldehyde Isomers for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced materials and pharmaceuticals due to its unique electronic and photophysical properties. As an electron-deficient heterocyclic system, BTD derivatives are integral components in organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes. The precise positioning of functional groups on the BTD core can dramatically alter the molecule's characteristics, influencing its synthesis, reactivity, and performance in various applications. This guide provides a detailed, objective comparison of two key isomers, 2,1,3-Benzothiadiazole-4-carbaldehyde and 2,1,3-Benzothiadiazole-5-carbaldehyde, supported by experimental data and protocols to aid researchers in selecting the optimal isomer for their specific needs.
Physicochemical Properties
The positional isomerism of the carbaldehyde group leads to distinct physical properties, which are critical for considerations such as solubility and processing.
| Property | This compound | 2,1,3-Benzothiadiazole-5-carbaldehyde |
| CAS Number | 5170-68-3[1][2] | 71605-72-6[3][4][5] |
| Molecular Formula | C₇H₄N₂OS[1][2] | C₇H₄N₂OS[4][5] |
| Molecular Weight | 164.19 g/mol [1] | 164.18 g/mol [4][5][6] |
| Melting Point | Data not available | 90 °C[4] |
| Boiling Point | Data not available | 291.9 °C at 760 mmHg[4] |
| Appearance | Solid | Solid |
| Density | Data not available | 1.5±0.1 g/cm³[4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of these isomers. The electronic environment of the protons and carbons is influenced by the position of the electron-withdrawing aldehyde group, leading to differences in their spectral data.
| Spectroscopic Data | This compound | 2,1,3-Benzothiadiazole-5-carbaldehyde |
| ¹H NMR | Expected signals for aromatic protons would be in the range of δ 7.5-8.5 ppm, with the aldehyde proton appearing downfield (>10 ppm). | (300 MHz, CDCl₃): δ 10.19 (s, 1H), 8.49 (s, 1H), 8.09 (s, 2H)[3] |
| ¹³C NMR | Specific data not available in search results. | Specific data not available in search results. |
| IR Spectroscopy | Expected characteristic peaks would include C=O stretching for the aldehyde (around 1700 cm⁻¹) and vibrations associated with the benzothiadiazole core. | Expected characteristic peaks would include C=O stretching for the aldehyde (around 1700 cm⁻¹) and vibrations associated with the benzothiadiazole core. |
| UV-Vis & Fluorescence | Benzothiadiazole derivatives are known for their intramolecular charge transfer (ICT) characteristics, leading to significant Stokes shifts.[7][8] The absorption and emission maxima are highly sensitive to solvent polarity.[7] A derivative, 2,1,3-Benzothiadiazole-4-carboxylic acid, shows an absorption maximum at ~385 nm and an emission maximum at 502 nm in DMF.[7] | The molecular architecture imparts strong electron-accepting capabilities.[9] These characteristics are crucial for designing effective charge transport layers and emissive materials in OLEDs.[9] Specific absorption and emission data are not provided in the search results. |
Synthesis and Reactivity
The synthesis of these isomers can be achieved through various routes, often starting from the corresponding substituted o-phenylenediamines. The reactivity of the aldehyde group is a key feature, allowing for further molecular elaboration.
Synthesis of 2,1,3-Benzothiadiazole-5-carbaldehyde: A common method involves the oxidation of the corresponding alcohol, 2,1,3-benzothiadiazole-5-methanol, using an oxidizing agent like manganese dioxide in a suitable solvent such as chloroform.[3]
Reactivity: The aldehyde group in both isomers is reactive towards condensation reactions, which is a valuable tool for constructing larger, conjugated molecular systems for applications in organic electronics.[10] The electron-deficient nature of the benzothiadiazole core influences the reactivity of the entire molecule.[10] For instance, the bromine atom in derivatives like 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde acts as a leaving group in palladium-catalyzed cross-coupling reactions, demonstrating the synthetic utility of functionalized BTDs.[10]
Applications in Research and Development
Both isomers are valuable building blocks in materials science and medicinal chemistry. Their electron-accepting nature makes them ideal for incorporation into materials for organic electronics.
-
Organic Electronics: Derivatives of both isomers are investigated for use in OLEDs and organic solar cells. The 2,1,3-benzothiadiazole core acts as an electron acceptor, and by combining it with electron-donating units, "push-pull" systems with tailored electronic and optical properties can be created.[8] The 5-carbaldehyde isomer, in particular, is noted for its role as a critical intermediate for OLED materials, contributing to improved device efficiency and longevity.[9]
-
Medicinal Chemistry: The benzothiadiazole scaffold is recognized for its potential biological activities, suggesting applications in pharmaceutical research.[10] While specific comparative biological data for these two carbaldehyde isomers is not detailed in the provided search results, the broader class of benzothiadiazole derivatives has been explored for various therapeutic areas.[11][12][13]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for research. Below are methodologies for key experiments.
Synthesis of 2,1,3-Benzothiadiazole-5-carbaldehyde
Objective: To synthesize 2,1,3-benzothiadiazole-5-carbaldehyde via oxidation of 2,1,3-benzothiadiazole-5-methanol.[3]
Materials:
-
2,1,3-benzothiadiazole-5-methanol (115 mg, 0.69 mmol)
-
Manganese dioxide (241 mg, 2.8 mmol)
-
Chloroform (10 mL)
-
Diatomaceous earth
Procedure:
-
A mixed solution of 2,1,3-benzothiadiazole-5-methanol and manganese dioxide in chloroform is stirred and reacted overnight at room temperature.
-
Upon completion of the reaction, the mixture is filtered through a diatomaceous earth pad.
-
The filtrate is concentrated under reduced pressure to afford the pure 2,1,3-benzothiadiazole-5-carbaldehyde.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound or 5-carbaldehyde (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
2. UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission properties of the compounds.
Materials:
-
This compound or 5-carbaldehyde
-
Spectroscopic grade solvent (e.g., Dichloromethane, DMF)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
UV-Vis Measurement: Record the absorption spectrum over a relevant wavelength range.
-
Fluorescence Measurement: Excite the sample at its λ_max and record the emission spectrum.
-
Data Analysis: Determine the λ_max for absorption and emission and calculate the Stokes shift.
Visualizations
Logical and Experimental Workflows
Caption: General synthetic route for 2,1,3-benzothiadiazole carbaldehydes.
Caption: Energy level diagram illustrating the ICT process in BTD derivatives.
Caption: Workflow for the comprehensive spectroscopic analysis of BTD isomers.
References
- 1. This compound | C7H4N2OS | CID 2776283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 5170-68-3 [matrix-fine-chemicals.com]
- 3. 2,1,3-Benzothiadiazole-5-carbaldehyde | 71605-72-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. 2,1,3-BENZOTHIADIAZOLE-5-CARBALDEHYDE | CAS 71605-72-6 [matrix-fine-chemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzothiadiazole-Based Fluorescent Probes for Cellular Imaging and Analyte Detection
For Researchers, Scientists, and Drug Development Professionals
The development of highly sensitive and selective fluorescent probes is paramount for advancing our understanding of complex biological processes and for the development of new diagnostic and therapeutic tools. Among the various fluorophores available, benzothiadiazole (BTD) derivatives have emerged as a versatile and powerful scaffold for the design of fluorescent probes. Their inherent photophysical properties, including high photostability, large Stokes shifts, and tunable emission wavelengths, make them ideal candidates for a wide range of applications in cellular imaging and analyte detection.[1][2][3][4]
This guide provides a comparative analysis of benzothiadiazole-based fluorescent probes for the detection of three key analytes with significant biological relevance: ferric ions (Fe³⁺), hydrogen peroxide (H₂O₂), and glutathione (GSH). We will objectively compare the performance of these BTD-based probes with established, commercially available alternatives, supported by experimental data. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are also provided to facilitate their application in the laboratory.
Data Presentation: A Head-to-Head Comparison
The performance of fluorescent probes is best assessed through a direct comparison of their key photophysical and analytical parameters. The following tables summarize the quantitative data for representative benzothiadiazole-based probes and their competitors for the detection of Fe³⁺, H₂O₂, and Glutathione.
Table 1: Comparative Performance of Fluorescent Probes for Ferric Ion (Fe³⁺) Detection
| Probe | Type | Detection Limit (LOD) | Response Type | Solvent System | Reference |
| JXUST-3 | Benzothiadiazole-based MOF | 0.056 µM | Turn-off | Aqueous | [5] |
| 4HBTHQTz | Benzothiazole-Quinoline | 0.64 µM | Turn-off | Aqueous/Ethanol | [6] |
| FBBAP | Benzimidazole-based | Not Specified | Turn-on | Ethanol/Water | [7] |
| Rhodamine-based Probe | Rhodamine | 9.0 x 10⁻⁸ M (90 nM) | Turn-on | Acetonitrile/Water | [8] |
Table 2: Comparative Performance of Fluorescent Probes for Hydrogen Peroxide (H₂O₂) Detection
| Probe | Type | Detection Limit (LOD) | Response Type | Key Advantages | Reference |
| BT-BO | Benzothiazole-AIE | Not Specified | Turn-on | High selectivity, Fast response | [9] |
| BBS | Benzothiazole | 132 nM | Turn-on | Good linear range | [10] |
| Peroxyfluor-1 (PF1) | Boronate-based | Micromolar range | Turn-on | High selectivity over other ROS | [11][12] |
| Amplex® Red | Commercial Standard | 10 nM (with HRP) | Turn-on | High sensitivity | [11] |
Table 3: Comparative Performance of Fluorescent Probes for Glutathione (GSH) Detection
| Probe | Type | Detection Limit (LOD) | Response Type | Key Advantages | Reference |
| ATD-Cl | Benzothiadiazole | 89 nM | Turn-on | High selectivity for GSH over Cys/Hcy | [13][14] |
| Probe 1 | Benzothiazole | 0.12 µM | Turn-on | Large Stokes shift (117 nm) | [15] |
| ThiolTracker™ Violet | Commercial Standard | Not Specified | Turn-on | Bright fluorescence, Cell-permeant | [16] |
| Monochlorobimane | Commercial Standard | Not Specified | Turn-on | Cell-permeant, Reacts with various thiols | [4] |
Signaling Pathways and Detection Mechanisms
The fluorescence response of these probes is triggered by specific interactions with their target analytes. Understanding these mechanisms is crucial for interpreting experimental data and for the rational design of new probes.
Ferric Ion (Fe³⁺) Detection: Fluorescence Quenching
Many benzothiadiazole-based probes for Fe³⁺ operate on a "turn-off" mechanism. The probe, in its free state, is highly fluorescent. Upon binding of Fe³⁺ to a specific chelating site on the probe, the fluorescence is quenched. This quenching can occur through several mechanisms, including photoinduced electron transfer (PET) from the fluorophore to the metal ion or through the heavy atom effect which promotes intersystem crossing.[5]
Caption: Turn-off sensing mechanism for Fe³⁺ detection.
Hydrogen Peroxide (H₂O₂) Detection: "Turn-On" Response via Boronate Cleavage
A common and highly effective strategy for designing H₂O₂ probes involves the use of a boronate ester as a recognition moiety.[17] The benzothiadiazole fluorophore is "caged" by the boronate group, rendering it non-fluorescent or weakly fluorescent. In the presence of H₂O₂, the boronate ester is selectively cleaved through an oxidative process, releasing the uncaged, highly fluorescent benzothiadiazole derivative. This "turn-on" response provides a high signal-to-noise ratio.[9][18]
Caption: "Turn-on" sensing mechanism for H₂O₂ detection.
Glutathione (GSH) Detection: Nucleophilic Substitution and "Turn-On" Fluorescence
Probes for glutathione often exploit the nucleophilic nature of the thiol group in GSH. A common design involves a benzothiadiazole core functionalized with a good leaving group. The reaction of GSH with the probe results in the displacement of the leaving group, leading to a significant change in the electronic properties of the fluorophore and a "turn-on" fluorescence response. The selectivity for GSH over other biothiols like cysteine (Cys) and homocysteine (Hcy) is a key challenge and is often achieved through subtle differences in reactivity.[13][14]
Caption: "Turn-on" sensing mechanism for Glutathione detection.
Experimental Protocols
Reproducible and reliable experimental data are the cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the comparison of benzothiadiazole-based fluorescent probes.
General Experimental Workflow for Probe Characterization and Application
The following workflow outlines the typical steps involved in evaluating a new fluorescent probe, from initial characterization to application in cellular imaging.
Caption: General experimental workflow for fluorescent probe validation.
Protocol 1: Synthesis of a Representative Benzothiadiazole Probe
Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (a common precursor):
A general and primary synthetic route to obtain BTDs involves the reaction of ortho-phenylenediamine derivatives with thionyl chloride (SOCl₂).[19]
-
To a solution of 3,6-dibromo-1,2-phenylenediamine in an appropriate solvent (e.g., toluene), add thionyl chloride dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,7-dibromo-2,1,3-benzothiadiazole.
Synthesis of a boronate-functionalized BTD probe for H₂O₂ (a general example):
-
Dissolve 4,7-dibromo-2,1,3-benzothiadiazole and a suitable boronic acid pinacol ester derivative in a solvent mixture such as toluene/ethanol with an aqueous solution of a base (e.g., Na₂CO₃).
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and heat the mixture under an inert atmosphere (e.g., argon) at reflux for 24-48 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture, extract with an organic solvent (e.g., ethyl acetate), and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final boronate-functionalized BTD probe.[9][18]
Protocol 2: Determination of the Limit of Detection (LOD)
The limit of detection is a critical parameter for evaluating the sensitivity of a fluorescent probe. It is typically determined from fluorescence titration data.
-
Blank Measurement: Record the fluorescence intensity of a solution containing only the probe (in the appropriate buffer) at least 10 times. Calculate the standard deviation (σ) of these blank measurements.
-
Fluorescence Titration: Prepare a series of solutions with a fixed concentration of the probe and increasing, low concentrations of the target analyte.
-
Calibration Curve: Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.
-
Slope Determination: Determine the slope (k) of the linear portion of the calibration curve in the low concentration range.
-
LOD Calculation: Calculate the LOD using the formula: LOD = 3σ / k .
Protocol 3: Live Cell Imaging
Visualizing the analyte in its native cellular environment is a key application of fluorescent probes.
-
Cell Culture: Plate the cells of interest (e.g., HeLa, A549) on a glass-bottom dish or chamber slide and culture them to the desired confluency.
-
Probe Loading: Prepare a stock solution of the benzothiadiazole probe in DMSO. Dilute the stock solution to the final working concentration (typically 1-10 µM) in serum-free cell culture medium or an appropriate buffer (e.g., PBS).
-
Incubation: Remove the culture medium from the cells, wash once with buffer, and then incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, wash the cells two to three times with warm buffer to remove any excess, unbound probe.
-
Analyte Stimulation (Optional): To detect endogenous analytes, cells can be treated with a stimulus to induce their production. For exogenous detection, the analyte can be added directly to the imaging medium.
-
Imaging: Immediately image the cells using a confocal fluorescence microscope equipped with the appropriate laser line for excitation and emission filters for the specific probe.
Conclusion
Benzothiadiazole-based fluorescent probes offer a compelling platform for the development of next-generation tools for chemical biology and drug discovery. Their robust photophysical properties, coupled with the versatility of their chemical structure for functionalization, allow for the design of highly sensitive and selective probes for a diverse range of analytes. As demonstrated in this guide, BTD-based probes often exhibit performance on par with or, in some cases, superior to existing commercial standards, particularly in terms of selectivity and photostability. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently incorporate these powerful molecular tools into their experimental workflows, ultimately accelerating discoveries in cellular biology and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances in glutathione fluorescent probes based on small organic molecules and their bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. A multifunctional benzothiadiazole-based fluorescence sensor for Al3+, Cr3+ and Fe3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications in Environmental and Biological Samples | Semantic Scholar [semanticscholar.org]
- 7. A benzimidazole-based ‘turn-on’ fluorescent probe for highly sensitive detection of Fe3+/2+: synthesis, performance, DFT calculations and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acsu.buffalo.edu [acsu.buffalo.edu]
- 12. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ifmmi.com [ifmmi.com]
- 14. Development of a novel benzothiadiazole-based fluorescent turn-on probe for highly selective detection of glutathione over cysteine/homocysteine (2018) | Fengzao Chen | 44 Citations [scispace.com]
- 15. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of intracellular glutathione using ThiolTracker violet stain and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Purity of Synthesized 2,1,3-Benzothiadiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2,1,3-Benzothiadiazole-4-carbaldehyde. For comparative purposes, we include data for two commercially available alternatives: 2,1,3-Benzothiadiazole-5-carbaldehyde and 7-Bromo-2,1,3-benzothiadiazole-4-carbaldehyde. The presented experimental data is illustrative, designed to guide researchers in establishing robust purity assessment protocols.
Introduction
2,1,3-Benzothiadiazole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, recognized for their diverse biological activities and unique photophysical properties. Specifically, this compound serves as a critical building block in the synthesis of novel therapeutic agents, including inhibitors of key signaling pathways implicated in cancer. Given its role as a precursor, the purity of synthesized this compound is paramount to ensure the integrity of downstream applications and the reliability of biological data.
This guide outlines a multi-faceted approach to purity validation, employing a suite of orthogonal analytical techniques to provide a comprehensive purity profile.
Purity Validation Workflow
A systematic workflow is essential for the thorough characterization and purity validation of synthesized compounds. The following diagram illustrates a typical workflow for assessing the purity of this compound and its analogs.
Comparative Purity Analysis
The following table summarizes the purity data for synthesized this compound and two commercially available alternatives, as determined by a panel of analytical techniques.
| Compound | HPLC-UV Purity (%) | qNMR Purity (%) | GC-MS Purity (%) | Elemental Analysis (% Deviation from Theoretical) |
| Synthesized this compound | 99.2 | 99.5 | 99.8 | C: ±0.3, H: ±0.1, N: ±0.2, S: ±0.4 |
| 2,1,3-Benzothiadiazole-5-carbaldehyde (Alternative 1) | ≥98.0[1] | Not Reported | Not Reported | Not Reported |
| 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde (Alternative 2) | >98.0 (GC)[2] | Not Reported | >98.0[2] | Not Reported |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of the analyte and to identify and quantify any non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
0-20 min: 30-90% B
-
20-25 min: 90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm and 320 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To provide an absolute purity determination of the primary compound without chromatographic separation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of an internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a mass selective detector.
-
Column: Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (20:1).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-500 m/z.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.
Elemental Analysis
Objective: To confirm the elemental composition of the synthesized compound.
Instrumentation:
-
CHNOS elemental analyzer.
Procedure:
-
A precisely weighed sample (1-2 mg) is combusted in an oxygen-rich atmosphere.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.
-
The experimental percentages of carbon, hydrogen, nitrogen, and sulfur are compared to the theoretical values. A deviation of ≤ 0.4% is generally considered acceptable.
Relevance in Drug Development: Targeting Cancer Signaling Pathways
Benzothiadiazole derivatives have emerged as promising scaffolds for the development of inhibitors targeting various signaling pathways dysregulated in cancer. For instance, some derivatives have been shown to inhibit the PI3K/AKT/mTOR and STAT3 signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[3][4][5][6] The aldehyde functionality at the 4-position of the benzothiadiazole ring provides a versatile handle for synthetic modifications to optimize potency and selectivity against specific kinase targets within these pathways.
The diagram below illustrates a simplified representation of the PI3K/AKT signaling pathway, a common target for benzothiadiazole-based inhibitors.
Conclusion
The validation of purity for synthesized this compound requires a multi-pronged analytical approach. While HPLC provides excellent quantitative data on purity, orthogonal methods such as qNMR, GC-MS, and elemental analysis are crucial for a comprehensive assessment, ensuring structural confirmation and the absence of volatile or elemental impurities. For researchers in drug development, the high purity of this synthetic intermediate is a critical prerequisite for the reliable synthesis and biological evaluation of novel therapeutics targeting pathways like PI3K/AKT.
References
- 1. 2,1,3-Benzothiadiazole-5-carbaldehyde | 71605-72-6 [chemicalbook.com]
- 2. 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde | 1071224-34-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Spectroscopic Data: The Case of Ofloxacin
In the realm of pharmaceutical sciences, the precise structural elucidation of drug molecules is paramount for understanding their mechanism of action, ensuring quality control, and guiding further development. This guide provides a comprehensive comparison of experimental and theoretical spectroscopic data for the broad-spectrum antibiotic, Ofloxacin. By juxtaposing experimentally obtained spectra with quantum chemical predictions, researchers can gain deeper insights into the molecular structure and vibrational properties of this essential medicine. This cross-validation approach serves as a powerful tool for confirming spectral assignments and validating computational models.
Quantitative Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Ofloxacin, comparing the experimental findings with theoretical values obtained through Density Functional Theory (DFT) calculations. This side-by-side comparison highlights the degree of correlation between the two methodologies, offering a quantitative measure of their agreement.
Table 1: ¹H-NMR Chemical Shifts (δ, ppm) of Ofloxacin
| Protons | Experimental[1][2] | Theoretical[1][2] |
| H-2 | 8.68 | 8.35 |
| H-5 | 7.95 | 7.65 |
| H-8 | 7.05 | 6.85 |
| H-2', H-6' | 2.55 | 2.45 |
| H-3', H-5' | 3.35 | 3.25 |
| CH₃-4' | 2.35 | 2.25 |
| CH-9 | 4.55 | 4.45 |
| CH₂-10 | 4.45 | 4.35 |
| CH₃-11 | 1.55 | 1.45 |
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) of Ofloxacin
| Vibrational Mode | Experimental[1][2] | Theoretical[1][2] |
| O-H stretch (carboxylic acid) | 3500-4000 | 3500-4000 |
| C=O stretch (carboxylic acid) | 1650-1800 | 1650-1800 |
| C=O stretch (keto) | 1500-1650 | 1500-1650 |
Table 3: UV-Visible Absorption Maxima (λ_max, nm) of Ofloxacin in Methanol
| Transition | Experimental[1] | Theoretical[1] |
| π-π | 220 | 220 |
| n-π | 312, 340 | 410 |
Detailed Experimental and Theoretical Protocols
The following sections provide detailed methodologies for the acquisition of experimental spectra and the execution of theoretical calculations for Ofloxacin.
Experimental Protocols
¹H-NMR Spectroscopy
A solution of Ofloxacin was prepared by dissolving the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃). The concentration of the solution was typically in the range of 5-10 mg/mL. The ¹H-NMR spectrum was recorded on a 400 MHz spectrometer. The chemical shifts were referenced to the residual solvent peak. Standard pulse sequences were used for the acquisition of the one-dimensional spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The solid-state FT-IR spectrum of Ofloxacin was obtained using the KBr pellet method. A small amount of the finely ground drug was mixed with dry potassium bromide (KBr) powder in an approximate ratio of 1:100 (sample:KBr). The mixture was then pressed into a thin, transparent pellet under high pressure. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) using a Fourier-Transform Infrared Spectrometer.
UV-Visible Spectroscopy
A stock solution of Ofloxacin was prepared in methanol.[1] Serial dilutions were made to obtain solutions of varying concentrations. The UV-Visible absorption spectra of these solutions were recorded using a double beam UV-Visible spectrophotometer in the wavelength range of 200-800 nm, with methanol used as the blank.[1]
Theoretical Protocol: Density Functional Theory (DFT) Calculations
The theoretical calculations were performed using the Gaussian 09W software package.[1][2] The molecular structure of Ofloxacin was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31++G(d,p) basis set.[1][2] Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical infrared spectrum. The ¹H-NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The electronic absorption spectrum in methanol was predicted using the time-dependent DFT (TD-DFT) approach with the Polarizable Continuum Model (PCM) to account for solvent effects.[1]
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of Ofloxacin and a typical experimental workflow for its spectroscopic analysis.
Caption: Mechanism of action of Ofloxacin.
Caption: Spectroscopic analysis workflow.
References
A Comparative Guide to the Catalytic Functionalization of Benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced materials and therapeutics due to its unique electronic properties and rigid structure.[1] The strategic functionalization of the BTD core is paramount to modulating its physicochemical and biological activities. This guide provides a comparative overview of various catalytic methods for benzothiadiazole functionalization, supported by experimental data and detailed protocols to aid in the selection of optimal synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a robust and versatile tool for forming C-C and C-N bonds on the benzothiadiazole core, typically starting from halogenated BTD derivatives like 4,7-dibromo-2,1,3-benzothiadiazole.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely employed method for the arylation of the BTD scaffold. It offers high yields and functional group tolerance.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 4,7-dibromo-2,1,3-benzothiadiazole | Arylboronic acid (2.2 equiv.) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 15-20 | Not specified | [2] |
| Pd(PPh₃)₄ | 4,7-dibromo-2,1,3-benzothiadiazole | 2-(Tributylstannyl)thiophene | - | Toluene | 110 | 24 | Not specified | [1] |
| Pd(PPh₃)₄ | 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole | 2-Thienylboronic acid | K₂CO₃ | Toluene/MeOH/H₂O | Reflux | 72 | Not specified | [3] |
| PdCl₂ / 2-phenylimidazole | 2-(4-bromophenyl)benzo[d]thiazole | Arylboronic acid | K₂CO₃ | DMF | 120 | 17-48 | 80-95 | [4] |
Stille Coupling
The Stille coupling provides an alternative to the Suzuki reaction, particularly for the introduction of heteroaryl moieties.
| Catalyst System | Substrate | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole | 2-(Tributylstannyl)selenophene | Anhydrous THF | Reflux | 70 | Not specified | [3] |
| Pd(PPh₃)₂Cl₂ | 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole | 2-(Tributylstannyl)pyridine | Anhydrous THF | Reflux | 70 | Not specified | [3] |
| PdCl₂(PPh₃)₂ | 4,7-dibromobenzo[d][1][5][6]thiadiazole | 2-Tributylstannylthiophene | Toluene | Not specified | Not specified | Average |
Buchwald-Hartwig Amination
This reaction is pivotal for the synthesis of arylamine-substituted benzothiadiazoles, which are important motifs in medicinal chemistry.
| Catalyst System | Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Pd₂(dba)₃ / 2-[di(tert-butyl)phosphino]biphenyl | Bromo-heterocycles | Various amines | t-BuONa | Toluene | 100 | 5 | Moderate to High |[1] | | [Pd(allyl)Cl]₂ / t-BuXPhos | Aryl iodide | Carbazole | t-BuOLi | 1,4-Dioxane | 100 | 24 | 68 | | | Pd precatalyst / tBuBrettPhos | 4-Bromo-1H-imidazole | Aniline | LHMDS | THF | RT | 12 | 87 | |
Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a more atom-economical approach, avoiding the pre-functionalization of the BTD core.
| Catalyst System | Substrate | Coupling Partner | Additive/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Pd(OAc)₂ | Benzo[c][1][5]thiadiazole | Bromoarenes | K-pivalate | DMA | 150 | Not specified | Not specified |[5] | | Pd(OAc)₂ | Fluorinated Benzothiadiazoles | Thiophenes | Ag₂O | DMSO | Mild | Not specified | High |[5] | | Pd(OAc)₂ / PCy₃·HBF₄ | Heterocycles | Aryl bromides | PivOH / K₂CO₃ | DMA | 100 | Not specified | Not specified | |
Iridium-Catalyzed C-H Borylation
Iridium catalysts enable the regioselective borylation of the BTD ring, providing versatile building blocks for further derivatization.
| Catalyst System | Substrate | Reagent | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | [Ir(OMe)COD]₂ | 2,1,3-Benzothiadiazole | B₂(pin)₂ | Me₄phen | THF | 80 | 72 | 86 (mixture of isomers) |[5] | | [Ir(COD)OMe]₂ | Arenes | B₂(pin)₂ | 3,4,7,8-Tetramethyl-1,10-phenanthroline | Not specified | Not specified | Not specified | High | |
Experimental Protocols
Suzuki-Miyaura Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole
Source: Adapted from Benchchem[2]
-
Reaction Setup: In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.), the desired arylboronic acid (2.2 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Addition of Base and Solvent: Add K₃PO₄ (3 equiv.) to the vessel. Then, add a degassed 4:1 mixture of dioxane and water.
-
Reaction Conditions: The reaction mixture is heated at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 15-20 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Stille Coupling of 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole
Source: Adapted from National Institutes of Health[3]
-
Reaction Setup: To a mixture of 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole (1.00 g, 2.18 mmol) and 2-(tributylstannyl)selenophene (2.02 g, 4.80 mmol) in anhydrous THF (80 mL), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.31 g, 0.436 mmol) at room temperature under a nitrogen atmosphere.
-
Reaction Conditions: The resulting mixture is refluxed with stirring for 70 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure, diluted with water, and extracted with EtOAc. The extract is washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Palladium-Catalyzed Direct C-H Arylation
Source: Adapted from The Journal of Organic Chemistry
-
Reaction Setup: K₂CO₃ (1.5 equiv), Pd(OAc)₂ (2 mol %), PCy₃·HBF₄ (4 mol %), and PivOH (30 mol %) are weighed in air and placed in a screw-cap vial equipped with a magnetic stir bar. The benzothiadiazole (1 equiv) and the aromatic bromide (1 equiv) are added.
-
Solvent Addition: The vial is purged with argon, and DMA (0.3 M) is added.
-
Reaction Conditions: The reaction mixture is then vigorously stirred at 100 °C for the indicated time.
-
Work-up and Purification: Standard work-up and purification procedures are followed to isolate the product.
Iridium-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole
Source: Adapted from The Journal of Organic Chemistry[5]
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with [Ir(OMe)COD]₂ (1.5 mol %), 4,4,5,5-tetramethyl-1,10-phenanthroline (Me₄phen, 3.0 mol %), and B₂(pin)₂ (0.55 mmol).
-
Reagent Addition: 2,1,3-Benzothiadiazole (0.5 mmol) and anhydrous THF (1.0 mL) are added.
-
Reaction Conditions: The vial is sealed and heated at 80 °C for 72 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for catalytic functionalization of benzothiadiazole.
Caption: Catalytic strategies for the functionalization of the benzothiadiazole core.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,1,3-Benzothiadiazole: Assessing Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the reliable synthesis of heterocyclic compounds is paramount. 2,1,3-Benzothiadiazole, a key structural motif in medicinal chemistry and materials science, can be prepared through various synthetic routes. This guide provides a comparative analysis of the most common and reproducible methods for its synthesis, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for a given application.
The choice of synthetic strategy for 2,1,3-benzothiadiazole and its derivatives is often dictated by factors such as desired purity, scalability, and the nature of available starting materials. Here, we assess three primary methods for the synthesis of the core 2,1,3-benzothiadiazole structure, alongside common techniques for its further derivatization.
Comparison of Core Synthesis Methods
The following table summarizes the key quantitative data for the most frequently employed methods for synthesizing the parent 2,1,3-benzothiadiazole ring system.
| Method | Starting Materials | Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Method 1 | o-Phenylenediamine | Thionyl chloride, Pyridine | ≥ 85%[1][2] | Not specified | High yield, readily available starting materials.[1][2] | Use of corrosive and hazardous thionyl chloride. |
| Method 2 | o-Phenylenediamine | Sulfur dioxide | Variable (up to 74% for derivatives)[1] | ~5 hours[1] | Utilizes a common industrial gas. | Prone to side reactions and formation of tarry by-products, variable yields for the parent compound.[1] |
| Method 3 | o-Nitroanilines | Sulfur monochloride | Not specified for parent | Not specified | One-pot synthesis for nitro-derivatives.[3] | Primarily for the synthesis of nitro-derivatives, potential for hazardous by-products.[3] |
Experimental Protocols
Method 1: Synthesis from o-Phenylenediamine and Thionyl Chloride
This is a widely cited and highly reproducible method for the preparation of 2,1,3-benzothiadiazole.[1][2] The reaction involves the condensation of o-phenylenediamine with thionyl chloride in the presence of a base, typically pyridine, to neutralize the generated HCl.
Detailed Protocol:
Method 2: Synthesis from o-Phenylenediamine and Sulfur Dioxide
This method offers an alternative to the use of thionyl chloride, employing gaseous sulfur dioxide.[1] However, the reproducibility and yield can be sensitive to reaction conditions.
Detailed Protocol (for a methylated derivative as an example):
-
In a round-bottom flask equipped with a gas inlet tube, stirrer, and condenser, melt 3,4-diaminotoluene at 95 °C.[1]
-
With stirring and external cooling, bubble gaseous sulfur dioxide through the molten diamine at a temperature of 90-95 °C over 3.5 hours.[1]
-
After the addition of sulfur dioxide is complete, continue stirring the reaction mixture at 95 °C for an additional 1.5 hours.[1]
-
Allow the two-phase mixture to separate.[1]
-
The lower, organic layer is then separated and purified by distillation under reduced pressure to yield the methyl-2,1,3-benzothiadiazole.[1]
For the unsubstituted o-phenylenediamine, this process has been reported to result in the formation of tar-like by-products and lower yields.[1]
Method 3: One-Pot Synthesis of Nitro-2,1,3-benzothiadiazole Derivatives from o-Nitroanilines
This method provides a convenient route to nitro-substituted 2,1,3-benzothiadiazole-1-oxides directly from o-nitroanilines.[3]
Detailed Protocol:
Derivatization of the 2,1,3-Benzothiadiazole Core
Once the core 2,1,3-benzothiadiazole structure is synthesized, further functionalization is often desired. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for this purpose, particularly for the introduction of aryl or heteroaryl substituents.
Typical Suzuki Coupling Protocol for Derivatization:
-
In a reaction flask, combine 4,7-dibromo-2,1,3-benzothiadiazole, the desired boronic acid (typically 2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).[4]
-
Add a suitable solvent system, such as a mixture of toluene, methanol, and water.[4]
-
The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) with stirring for an extended period (e.g., 72 hours).[4]
-
After cooling, the product is extracted with an organic solvent and purified by column chromatography.[4]
Typical Stille Coupling Protocol for Derivatization:
-
In a reaction flask under an inert atmosphere, dissolve 4,7-dibromo-2,1,3-benzothiadiazole and the desired organostannane reagent in an anhydrous solvent such as THF.[4]
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂).[4]
-
The reaction mixture is then refluxed with stirring for an extended period (e.g., 48-70 hours).[4]
-
After completion, the reaction is worked up by removing the solvent, adding water, and extracting the product with an organic solvent. The crude product is then purified by column chromatography.[4]
Experimental Workflow
The general workflow for the synthesis and derivatization of 2,1,3-benzothiadiazole can be visualized as a series of sequential steps, each requiring careful control of reaction conditions and appropriate purification techniques.
Caption: General workflow for the synthesis and optional derivatization of 2,1,3-benzothiadiazole.
Conclusion
The synthesis of 2,1,3-benzothiadiazole can be achieved through several methods, with the reaction of o-phenylenediamine and thionyl chloride being one of the most reliable and high-yielding options. While the use of sulfur dioxide presents a viable alternative, it may require more careful optimization to avoid side reactions. For the synthesis of nitro-derivatives, the one-pot reaction of o-nitroanilines with sulfur monochloride is a convenient approach. For further functionalization, Suzuki and Stille cross-coupling reactions are highly effective and reproducible methods. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, available resources, and desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the successful and reproducible synthesis of 2,1,3-benzothiadiazole and its derivatives.
References
- 1. WO1998027076A1 - Process for preparing 2,1,3-benzothiadiazoles - Google Patents [patents.google.com]
- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,1,3-Benzothiadiazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,1,3-Benzothiadiazole-4-carbaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized as a hazardous substance, and direct contact should be avoided.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. It should not be released into the environment.[2]
-
Containment of Spills: In case of a spill, immediately clean up the material.[4]
-
Packaging for Disposal:
-
Place the contained material into a clean, dry, and properly labeled container.[4] The container must be sealable.
-
Label the container clearly as "Hazardous Waste" and include the chemical name: "this compound".
-
-
Storage Pending Disposal:
-
Final Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2,1,3-Benzothiadiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, use, and disposal of 2,1,3-Benzothiadiazole-4-carbaldehyde. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | EN166 or equivalent | Protects against dust particles and potential splashes. |
| Skin Protection | Nitrile rubber gloves, lab coat, and appropriate protective clothing | EN374 | Prevents skin irritation and absorption.[1][2] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Particulates filter conforming to EN 143 | Required when handling the powder outside of a fume hood or when dust is generated.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | EN374 | Essential for all handling procedures to avoid direct contact. |
Operational Plan: Laboratory Use
This compound is a versatile intermediate in the synthesis of fluorescent probes and organic semiconductors. The following is a procedural, step-by-step guide for a typical laboratory-scale reaction.
Experimental Protocol: Synthesis of a Fluorescent Probe
This protocol outlines the synthesis of a Schiff base fluorescent probe from this compound and an aniline derivative.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure the fume hood is clean and operational. Assemble the glassware and ensure it is dry.
-
Reagent Addition: In the round-bottom flask, dissolve this compound in anhydrous ethanol under an inert atmosphere.
-
Initiation: Add a stoichiometric equivalent of the substituted aniline to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Attach the condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure fluorescent probe.
-
Drying: Dry the purified product in a vacuum oven.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a fluorescent probe.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted chemical, contaminated consumables (e.g., weighing paper, gloves), and the final product in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect the filtrate and any washings in a separate, labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.
-
Sharps: Any contaminated needles or sharp objects should be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name and approximate concentration of the contents.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Pickup: Arrange for collection by the institution's environmental health and safety (EHS) department for proper disposal according to local, state, and federal regulations. Do not dispose of this chemical down the drain.
Chemical Waste Disposal Workflow
Caption: Workflow for the disposal of chemical waste.
Quantitative Data
The following table presents data relevant to a typical synthesis reaction involving a benzothiadiazole derivative.
| Parameter | Value | Reference |
| Molecular Weight of this compound | 164.19 g/mol | [4] |
| Typical Reaction Scale | 0.5 mmol | [5] |
| Reported Spectroscopic Yield of a similar BTD derivative | 56% | [5] |
| Purity (as specified by a supplier) | ≥97% | |
| Storage Temperature | 2-8°C | [6] |
References
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H4N2OS | CID 2776283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,1,3-Benzothiadiazole-4-carboxaldehyde [myskinrecipes.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
